H-Trp(Boc)-OH
Description
BenchChem offers high-quality H-Trp(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Trp(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474220 | |
| Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146645-63-8 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146645-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to H-Trp(Boc)-OH: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Trp(Boc)-OH, also known as N(in)-Boc-L-tryptophan. This derivative of the essential amino acid L-tryptophan is a critical building block in modern peptide synthesis, particularly in the development of peptide-based therapeutics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen prevents unwanted side reactions during peptide chain elongation, ensuring the synthesis of high-fidelity peptides.[1][2][][]
Chemical and Physical Properties
The fundamental chemical and physical properties of H-Trp(Boc)-OH are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[][] |
| Synonyms | 1-(t-Butoxycarbonyl)-L-tryptophan, (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, N(in)-Boc-L-tryptophan[2][][] |
| CAS Number | 146645-63-8[1][2][][5][6][7][8][9] |
| Appearance | White to off-white powder or crystalline solid[1][2][][] |
| Molecular Formula | C₁₆H₂₀N₂O₄[1][2][][6][7][8][9] |
| Molecular Weight | 304.34 g/mol [1][2][7][8] |
| Melting Point | 248-254 °C[] |
| Boiling Point | 476.7 ± 55.0 °C (Predicted)[][5] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][5][6] |
| pKa | 2.21 ± 0.10 (Predicted)[5] |
| Storage | Store at 2-8°C in a cool, dry place, away from light and moisture.[][][5] |
Chemical Structure
The structural identifiers for H-Trp(Boc)-OH provide a unique chemical description of the molecule, which is crucial for database searches and structural analysis.
| Identifier | String |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C--INVALID-LINK--N[7] |
| InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1[] |
| InChI Key | DYWUPCCKOVTCFZ-LBPRGKRZSA-N[] |
Applications in Peptide Synthesis and Drug Development
H-Trp(Boc)-OH is an indispensable reagent in the field of peptide chemistry.[10] Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides.[1][2][]
-
Indole Side-Chain Protection : The tryptophan indole side chain is susceptible to modification during the acidic conditions used for the removal of other protecting groups in peptide synthesis. The Boc group on the indole nitrogen effectively shields it from such unwanted side reactions.[][]
-
Therapeutic Peptides : This protected amino acid is crucial for the synthesis of therapeutic peptides, where the integrity of each amino acid residue is paramount for biological activity.[1]
-
Biochemical Studies : It is used to produce peptides for various research applications, including protein engineering and bioconjugation studies.[1][2]
-
Antiproliferative Research : H-Trp(Boc)-OH has been investigated as an antiproliferative molecule and has shown cytotoxic effects on cancer cells in culture.[5][7]
The workflow below illustrates the integration of H-Trp(Boc)-OH into a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: General workflow for incorporating H-Trp(Boc)-OH in SPPS.
Experimental Protocols
Synthesis of N(in)-Boc-L-tryptophan
The synthesis of H-Trp(Boc)-OH involves the selective protection of the indole nitrogen of L-tryptophan. A general procedure is outlined below, based on established methods for Boc protection of indoles.[11][12][13]
Materials:
-
L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or a suitable base (e.g., NaOH, NaHCO₃)
-
Solvent (e.g., Acetonitrile, Dioxane/Water mixture)
-
Acid for pH adjustment (e.g., HCl)
-
Ethyl acetate for extraction
Procedure:
-
Dissolve L-tryptophan in an appropriate solvent system (e.g., a 1:1 mixture of water and dioxane).[11]
-
Add a base, such as 1M NaOH, to the solution.[11]
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours (e.g., 24 hours).[11]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the mixture to acidic (e.g., pH 2.4) using aqueous HCl to precipitate the product.[11]
-
Extract the product into an organic solvent like ethyl acetate.[11]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Note: The above protocol is a general representation. Specific conditions, such as the equivalents of reagents and reaction times, may need to be optimized.
Deprotection of the Indole Boc Group
The Boc group is acid-labile and is typically removed during the final cleavage step of peptide synthesis from the solid support, using a strong acid like trifluoroacetic acid (TFA).[13]
Materials:
-
Boc-protected peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Swell the dried peptidyl-resin in a suitable solvent like dichloromethane (DCM) if necessary.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The presence of scavengers is critical to prevent the reattachment of the Boc carbocation to sensitive residues like tryptophan.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers and byproducts.
-
Dry the peptide pellet under vacuum.
The diagram below illustrates the acid-catalyzed deprotection mechanism.
References
- 1. H-Trp(Boc)-OH [myskinrecipes.com]
- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 5. H-TRP(BOC)-OH | 146645-63-8 [chemicalbook.com]
- 6. H-Trp(Boc)-OH | CAS:146645-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. H-Trp(Boc)-OH | 146645-63-8 | FN48185 | Biosynth [biosynth.com]
- 8. 146645-63-8 | H-Trp(Boc)-OH - Moldb [moldb.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound - Google Patents [patents.google.com]
- 13. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to H-Trp(Boc)-OH (CAS Number 146645-63-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Trp(Boc)-OH, with the CAS number 146645-63-8, is a chemically modified derivative of the essential amino acid L-tryptophan.[1][2][] Its systematic IUPAC name is (2S)-2-amino-3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid.[1][] This compound plays a pivotal role in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[][4][5][6] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of the tryptophan side chain is a key feature of this molecule.[][6] This protection is crucial for preventing undesirable side reactions during the iterative process of peptide chain elongation, thereby ensuring the synthesis of high-purity peptides.[][4] Consequently, H-Trp(Boc)-OH is an indispensable tool for researchers and developers in the creation of novel therapeutic peptides and complex biomolecules for a wide range of applications in pharmaceuticals and biotechnology.[4][7][8]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of H-Trp(Boc)-OH is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | References |
| CAS Number | 146645-63-8 | [1][2][5][7][9] |
| Molecular Formula | C16H20N2O4 | [4][7][9] |
| Molecular Weight | 304.34 g/mol | [4][7][10][9] |
| Appearance | White to off-white powder/crystalline solid | [][4][5] |
| Purity | Typically ≥95% - ≥99% (by HPLC or TLC) | [4][9][11] |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, DMF, and Acetone.[5][10][11] | [5][10][11] |
| Storage Conditions | Store in a cool, dry, and dark place. Recommended storage temperatures range from room temperature to 2-8 °C.[][5][11] | [][5][11] |
Role in Peptide Synthesis
The primary application of H-Trp(Boc)-OH is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[][4][5] In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to a solid resin support. The use of protecting groups is fundamental to this process to ensure the formation of the correct peptide sequence.
The Boc group on the indole nitrogen of H-Trp(Boc)-OH serves as a stable protecting group that prevents the nucleophilic indole side chain from participating in unwanted reactions during the coupling steps.[][6] This is particularly important as the indole ring of tryptophan can be susceptible to modification under the acidic conditions often used for the removal of Nα-protecting groups in Boc-based SPPS.[12]
The general workflow for incorporating H-Trp(Boc)-OH into a peptide chain via SPPS is illustrated in the following diagram.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating H-Trp(Boc)-OH.
Experimental Protocols
Synthesis of a Trivalent Arg-Trp Antimicrobial Peptide (General Overview)
This section provides a general overview of the synthesis of a trivalent arginine-tryptophan based antimicrobial peptide, which utilizes a Boc-protected tryptophan derivative in its assembly.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including a Boc-protected Tryptophan derivative)
-
Coupling agents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage cocktail: A mixture including Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, thioanisole, phenol, and 2-mercaptoethanol.[1]
-
Propargylamine
Procedure:
-
Resin Preparation and First Amino Acid Coupling: The synthesis is initiated on a 2-chlorotrityl chloride resin. The first Fmoc-protected amino acid is coupled to the resin.
-
Peptide Chain Elongation: The peptide is synthesized via standard solid-phase peptide synthesis (SPPS) protocols. This involves sequential steps of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids, including the Boc-protected tryptophan derivative. PyBOP is used as the coupling agent.
-
Coupling of Propargylamine: After the linear peptide sequence is assembled, propargylamine is coupled to the N-terminus.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the tryptophan) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail containing a strong acid (TFA) and a combination of scavengers to prevent side reactions.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final purified peptide is characterized by mass spectrometry (MS) and HPLC to confirm its identity and purity.[1]
General Peptide Coupling in Solution Phase
This protocol describes a general method for forming a peptide bond in solution using a Boc-protected amino acid.
Materials:
-
Boc-protected amino acid (e.g., H-Trp(Boc)-OH)
-
Amino acid methyl ester hydrochloride
-
Coupling agent: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
HOBt·H₂O (Hydroxybenzotriazole hydrate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Ethyl acetate
Procedure:
-
Activation: The Boc-protected amino acid (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O are stirred in ethyl acetate (7 mL) for 10 minutes to activate the carboxylic acid.
-
Coupling: The amino acid methyl ester (1.2 mmol) and DIPEA (3 mmol) are added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred for 12 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The product is extracted with ethyl acetate, and the organic phase is washed and dried.
-
Purification and Characterization: The final dipeptide is purified and characterized by spectroscopic methods such as NMR and mass spectrometry.
Biological Activity and Signaling Pathways
Peptides incorporating tryptophan residues are known to exhibit a wide range of biological activities, including antimicrobial and cell-penetrating properties. The indole side chain of tryptophan can play a crucial role in the interaction of these peptides with biological membranes and receptors.
For instance, certain tryptophan-containing antimicrobial peptides are thought to exert their effect by disrupting the bacterial cell membrane. While a specific signaling pathway for a peptide synthesized with H-Trp(Boc)-OH is not detailed in the available literature, a general representation of a common pathway modulated by bioactive peptides, such as a G-protein coupled receptor (GPCR) signaling pathway, is illustrated below.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 4. WO2013057736A2 - Preparation of eptifibatide peptide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 146645-63-8 | H-Trp(Boc)-OH - Moldb [moldb.com]
- 11. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Physicochemical Properties of H-Trp(Boc)-OH
An In-depth Technical Guide to H-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-L-tryptophan, commonly abbreviated as H-Trp(Boc)-OH. It is a crucial derivative of the amino acid tryptophan, widely utilized in synthetic chemistry, particularly in the field of peptide synthesis. This document details its physicochemical properties, applications, and a generalized experimental protocol for its use.
H-Trp(Boc)-OH is a white to off-white powder.[][2] Its key properties are summarized below for easy reference. The tert-butyloxycarbonyl (Boc) protecting group is attached to the indole nitrogen of the tryptophan side chain, a critical feature for its application in peptide synthesis.[][2]
| Property | Value |
| CAS Number | 146645-63-8[][3][4][5] |
| Molecular Formula | C₁₆H₂₀N₂O₄[][3][4] |
| Molecular Weight | 304.34 g/mol [2][3][6] (also reported as 304.35 and 304.4)[][4] |
| Appearance | White to off-white powder[][2] |
| Melting Point | 248-254 °C[] |
| Boiling Point | 476.7±55.0 °C (Predicted)[7] |
| Density | 1.25±0.1 g/cm³ (Predicted)[7] |
| Purity | ≥98% or ≥99% (HPLC)[][2][3] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][7][8] |
| Storage | Store at 2-8 °C in a dark, inert atmosphere[][7] |
| IUPAC Name | (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[] |
| Synonyms | 1-(t-Butoxycarbonyl)-L-tryptophan, Nin-Boc-L-tryptophan[] |
Core Applications in Drug Development and Research
H-Trp(Boc)-OH is an indispensable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and biotechnology.[2][9][10] The primary function of the Boc group on the indole side chain is to prevent unwanted side reactions during the peptide chain elongation process.[][2][11]
In the widely used Fmoc/tBu orthogonal protection strategy, the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the more permanent side-chain protecting groups (like Boc and tBu) remain intact.[11][12] The tryptophan indole ring is susceptible to modification, particularly alkylation, during the acidic cleavage step required at the end of the synthesis.[11][13] The Boc group on the indole nitrogen effectively shields it from such side reactions, ensuring the integrity of the final peptide product.[11][13]
This protected amino acid is therefore critical for the synthesis of:
-
Peptide libraries for screening and drug discovery. [2]
-
Complex biomolecules and engineered proteins. [2]
-
Molecules with antiproliferative and cytotoxic effects for cancer research. [6][7][14]
Experimental Protocols
The following is a generalized protocol for the incorporation of H-Trp(Boc)-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Fmoc-SPPS Coupling of H-Trp(Boc)-OH
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
-
Fmoc-Trp(Boc)-OH
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[13]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents (DMF, DCM)
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[13]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[13]
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes to ensure complete removal of the Fmoc group.[13]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
-
-
Coupling of H-Trp(Boc)-OH:
-
In a separate vial, pre-activate the amino acid. Dissolve Fmoc-Trp(Boc)-OH (e.g., 3 equivalents relative to resin loading), HBTU (e.g., 3 eq.), and DIPEA (e.g., 6 eq.) in a minimal amount of DMF.[13]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.[13] A ninhydrin test can be performed to check for completeness.
-
-
Washing:
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Diagrams and Workflows
Visual representations of the chemical logic and experimental processes are provided below using the DOT language.
Caption: Logical diagram illustrating the prevention of side reactions by using the Boc protecting group on the tryptophan indole side chain during peptide synthesis.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS), showing the iterative cycle of deprotection, washing, and coupling steps.
References
- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 3. 146645-63-8 | H-Trp(Boc)-OH - Moldb [moldb.com]
- 4. peptide.com [peptide.com]
- 5. calpaclab.com [calpaclab.com]
- 6. H-Trp(Boc)-OH | 146645-63-8 | FN48185 | Biosynth [biosynth.com]
- 7. H-TRP(BOC)-OH | 146645-63-8 [chemicalbook.com]
- 8. H-Trp(Boc)-OH | CAS:146645-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. H-Trp(Boc)-OH [myskinrecipes.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
H-Trp(Boc)-OH: A Technical Guide to Solubility in DMF and DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-α-(tert-Butoxycarbonyl)-L-tryptophan (H-Trp(Boc)-OH) in the common laboratory solvents Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). This document is intended to be a valuable resource for researchers and professionals in peptide synthesis, drug development, and other scientific disciplines where the precise handling and dissolution of protected amino acids are critical.
Core Concepts: Understanding the Solubility of H-Trp(Boc)-OH
H-Trp(Boc)-OH is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a cornerstone of peptide synthesis, preventing unwanted reactions at the amine terminus while peptide bonds are formed at the carboxyl terminus. The solubility of H-Trp(Boc)-OH is governed by the physicochemical properties of its components: the bulky, hydrophobic Boc group and the aromatic indole side chain of the tryptophan residue, combined with the polar carboxylic acid and the secondary amine.
The choice of solvent is critical for the successful application of H-Trp(Boc)-OH in synthetic protocols. DMF and DMSO are polar aprotic solvents widely used in peptide synthesis due to their excellent solvating power for a broad range of organic molecules, including protected amino acids.
Quantitative and Qualitative Solubility Data
While precise quantitative solubility data for H-Trp(Boc)-OH is not extensively documented in publicly available literature, a combination of qualitative descriptions and semi-quantitative data for closely related compounds provides a strong indication of its solubility characteristics.
Multiple sources confirm that H-Trp(Boc)-OH is generally considered to be soluble in both DMF and DMSO.[1][2][3] This is a common characteristic for many Boc-protected amino acids.[4]
For a structurally similar compound, Boc-Trp(Boc)-OH (where the indole nitrogen is also protected with a Boc group), a solubility of 1 mmole in 2 ml of DMF has been reported, indicating good solubility at this concentration.[5][6] While not identical, this provides a useful reference point for H-Trp(Boc)-OH.
The following table summarizes the available solubility information.
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| H-Trp(Boc)-OH | DMF | Soluble[2][3] | - | General statement of solubility. |
| H-Trp(Boc)-OH | DMSO | Soluble[1][2] | - | General statement of solubility. |
| Boc-Trp(Boc)-OH | DMF | "Clearly soluble" at 1 mmole in 2 ml[5][6] | ~0.5 M | Data for a related compound. |
It is important to note that solubility can be influenced by factors such as the purity of both the solute and the solvent, temperature, and the presence of moisture. For applications requiring precise concentrations, it is highly recommended to perform experimental solubility determination under the specific conditions of your laboratory.
Experimental Protocol for Solubility Determination
For researchers who require precise solubility data for their specific applications, the following gravimetric method provides a reliable experimental protocol.
Objective: To determine the saturation solubility of H-Trp(Boc)-OH in a given organic solvent (DMF or DMSO) at a specific temperature.
Materials:
-
H-Trp(Boc)-OH (solid, high purity)
-
Solvent of interest (DMF or DMSO, anhydrous grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge capable of holding the vials
-
Calibrated pipettes
-
Drying oven or vacuum desiccator
-
Pre-weighed sample vials for residue determination
Procedure:
-
Sample Preparation:
-
Add an excess amount of H-Trp(Boc)-OH to a vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.
-
Record the initial mass of H-Trp(Boc)-OH added.
-
-
Dissolution:
-
Add a known volume of the solvent (e.g., 2 mL of DMF or DMSO) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The solution should remain in contact with the excess solid throughout this period.
-
-
Separation of Saturated Solution:
-
After the equilibration period, remove the vial from the stirrer and let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.
-
-
Gravimetric Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.
-
Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial. Record the exact volume transferred.
-
Place the vial containing the aliquot in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the H-Trp(Boc)-OH (e.g., 50-60 °C under vacuum).
-
Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried residue. Repeat the drying and weighing cycles until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved H-Trp(Boc)-OH by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.
-
The solubility can then be expressed in various units, such as mg/mL or g/100mL, by dividing the mass of the dissolved solid by the volume of the aliquot taken.
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))
-
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental workflow for solubility determination and the logical relationships in assessing the solubility of H-Trp(Boc)-OH.
Caption: Experimental workflow for the gravimetric determination of H-Trp(Boc)-OH solubility.
Caption: Logical relationships in the assessment of H-Trp(Boc)-OH solubility.
References
- 1. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 2. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Boc-Trp(Boc)-OH Novabiochem 144599-95-1 [sigmaaldrich.com]
An In-depth Technical Guide on the Stability and Storage of H-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-tryptophan (H-Trp(Boc)-OH). A thorough understanding of its chemical stability is paramount for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity and purity of the final products.
Physicochemical Properties and Storage Conditions
H-Trp(Boc)-OH is a white to off-white crystalline solid.[1] Proper storage is crucial to maintain its stability and prevent degradation. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C or in a cool, dry place. | |
| Atmosphere | Store in a tightly sealed container. | |
| Light | Protect from light. | |
| Moisture | Store away from moisture. |
Adherence to these storage conditions minimizes the risk of degradation, ensuring the long-term purity and reactivity of the compound.
Chemical Stability and Degradation Pathways
The stability of H-Trp(Boc)-OH is primarily influenced by the chemical properties of the tert-butoxycarbonyl (Boc) protecting group and the indole side chain of the tryptophan residue.
Stability of the Boc Protecting Group
The Boc group is known for its stability in basic and nucleophilic environments. However, it is labile under acidic conditions, which is a key feature for its use in peptide synthesis as it allows for selective deprotection.[2] The cleavage of the Boc group proceeds via an acid-catalyzed mechanism, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The reaction rate of Boc cleavage has been found to have a second-order dependence on the concentration of HCl.[3][4]
Stability of the Tryptophan Side Chain
The indole side chain of tryptophan is susceptible to oxidation and photolytic degradation.[5] Exposure to light, particularly UV radiation, and oxidizing agents can lead to the formation of various degradation products, including N-formylkynurenine (NFK) and kynurenine (Kyn).[5][6] These degradation pathways can compromise the integrity of peptides containing tryptophan.
Overall Degradation Pathway
The degradation of H-Trp(Boc)-OH can be initiated by either the cleavage of the Boc group under acidic conditions or the degradation of the tryptophan side chain through oxidation or photolysis. The following diagram illustrates the potential degradation pathways.
References
- 1. Boc-Trp-OH = 99.0 TLC 13139-14-5 [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Tryptophan Metabolites in Serum Using Wide-Isolation Strategies for UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of H-Trp(Boc)-OH in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
H-Trp(Boc)-OH, chemically known as Nα-tert-butyloxycarbonyl-L-tryptophan, is a pivotal building block in the field of peptide science. Its unique structure, featuring a Boc protecting group on the indole nitrogen of tryptophan, makes it an indispensable tool for the precise synthesis of peptides and peptidomimetics. This guide provides an in-depth overview of its applications in research, detailed experimental protocols, and its role in the development of novel therapeutics.
Core Applications in Research
The primary application of H-Trp(Boc)-OH lies in its use as a protected amino acid in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The tert-butyloxycarbonyl (Boc) group is crucial for preventing unwanted side reactions at the indole nitrogen of the tryptophan side chain during the peptide elongation process.[2] This protection is vital for maintaining the integrity of the synthesized peptide and achieving high purity and yield.
The incorporation of tryptophan residues is critical for the biological activity of many peptides. Consequently, H-Trp(Boc)-OH is instrumental in the synthesis of a wide array of bioactive peptides, including:
-
Therapeutic Peptides: Many peptide-based drugs under investigation or in clinical use contain tryptophan. H-Trp(Boc)-OH serves as a key component in their synthesis.
-
Antimicrobial Peptides (AMPs): Research has shown that Boc-protected dipeptides containing tryptophan exhibit broad-spectrum antibacterial activity, highlighting their potential in combating antibiotic resistance.[3]
-
Anticancer Peptides: Derivatives of H-Trp(Boc)-OH have been explored for their antiproliferative and cytotoxic effects on cancer cells, making it a valuable tool in oncology research.
Physicochemical Properties and Specifications
Below is a summary of the key physicochemical properties of H-Trp(Boc)-OH.
| Property | Value |
| CAS Number | 146645-63-8 |
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMF, DMSO, and other common peptide synthesis solvents |
| Storage | Store in a cool, dry place, away from light and moisture |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following sections provide a detailed methodology for the use of H-Trp(Boc)-OH in Boc-SPPS.
Boc-SPPS Workflow
The general workflow for Boc-SPPS involves a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage step.
Detailed Methodologies
1. Resin Preparation and Swelling
The choice of resin is dependent on whether a C-terminal acid or amide is desired. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.[5]
| Step | Parameter | Description |
| Resin Type | Merrifield (for peptide acid) or MBHA/BHA (for peptide amide) | Select based on the desired C-terminus of the peptide. |
| Solvent | Dichloromethane (DCM) | For polystyrene-based resins. |
| Procedure | Place the resin in a reaction vessel and add DCM to completely cover it. | |
| Time | 30-60 minutes | Allow the resin to swell at room temperature with gentle agitation. |
| Post-swelling | Drain the solvent by filtration. | The resin is now ready for the first amino acid coupling. |
2. Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[5]
| Step | Reagent | Concentration | Time |
| Pre-wash | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | 5 minutes |
| Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | 15-25 minutes |
| Washing | DCM followed by Isopropanol (IPA) | - | - |
For sequences containing tryptophan, it is recommended to add a scavenger to the deprotection solution to prevent side reactions.[5]
| Scavenger | Concentration |
| Dithioethane (DTE) | 0.5% |
3. Neutralization
The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine before the next coupling step.[5]
| Reagent | Concentration | Repetitions |
| Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | 2 |
| Post-neutralization | Wash with DCM and/or DMF | - |
4. Peptide Coupling
In this step, H-Trp(Boc)-OH (or another Boc-protected amino acid) is activated and coupled to the free N-terminal amine of the resin-bound peptide.[5]
| Reagent | Equivalents |
| Nα-Boc protected amino acid (e.g., H-Trp(Boc)-OH) | 2-4 |
| Coupling agent (e.g., HBTU, HOBt) | 1 |
| Base (e.g., DIEA) | 4-6 |
| Solvent | DMF or DCM/DMF mixture |
| Reaction Time | 1-2 hours at room temperature |
| Monitoring | Kaiser (ninhydrin) test to detect free amines |
5. Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.
| Reagent | Description |
| Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Strong acids used to cleave the peptide from the resin and remove side-chain protecting groups. |
| Scavengers | A cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) is used to prevent side reactions with sensitive residues like tryptophan. |
| Post-cleavage | The crude peptide is precipitated with cold diethyl ether, collected, and washed. |
6. Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Application in Drug Discovery: Antimicrobial Peptides
The tryptophan side chain plays a crucial role in the mechanism of action of many antimicrobial peptides (AMPs). Its hydrophobic and aromatic nature facilitates the interaction of the peptide with the bacterial cell membrane, leading to membrane disruption and cell death. The synthesis of AMPs containing tryptophan often utilizes H-Trp(Boc)-OH to ensure the correct incorporation of this critical residue.
Recent studies have demonstrated that even short, Boc-protected dipeptides containing tryptophan, such as Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, possess significant antibacterial and antibiofilm activities against both Gram-positive and Gram-negative bacteria.[3] This opens up new avenues for the development of novel antimicrobial agents.
Conclusion
H-Trp(Boc)-OH is a cornerstone of modern peptide synthesis, enabling the precise and efficient construction of complex peptides for a wide range of research and therapeutic applications. Its role in preventing side reactions involving the indole side chain of tryptophan is critical for the synthesis of high-purity peptides. As the field of peptide-based drug discovery continues to expand, the importance of high-quality protected amino acids like H-Trp(Boc)-OH will only continue to grow, facilitating the development of the next generation of peptide therapeutics.
References
- 1. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Indole Protection of Tryptophan using H-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing tryptophan (Trp) presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS), particularly when using the acid-labile side-chain protecting groups common in the Fmoc/tBu strategy. The electron-rich indole side chain of tryptophan is highly susceptible to oxidation and electrophilic attack by carbocations generated during the acidic cleavage of other protecting groups. This can lead to undesired side products, reducing the yield and purity of the target peptide.
To mitigate these side reactions, the indole nitrogen is protected, most commonly with the tert-butyloxycarbonyl (Boc) group. The resulting derivative, Fmoc-Trp(Boc)-OH, is a cornerstone for the successful synthesis of complex, tryptophan-containing peptides.[1][2][3] This guide provides an in-depth examination of the chemical mechanism, stability, and application of N-in-Boc protection for tryptophan.
The Mechanism of Indole Protection
The protection of the tryptophan indole nitrogen is achieved by reacting Nα-Fmoc-L-tryptophan with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically catalyzed by a mild base, such as 4-dimethylaminopyridine (DMAP), in an organic solvent like acetonitrile (MeCN).[4] The catalyst activates the indole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the (Boc)₂O anhydride. This results in the formation of Fmoc-L-Trp(Boc)-OH with high efficiency.[4]
Caption: Mechanism for Boc protection of the tryptophan indole.
Stability and Orthogonality in Fmoc-SPPS
The key advantage of the N-in-Boc group is its orthogonality with the Nα-Fmoc protecting group. The Boc group is stable under the mild basic conditions required for Fmoc removal (e.g., 20% piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][] This allows for the selective deprotection of the alpha-amino group at each step of peptide elongation without affecting the indole protection.
| Condition / Reagent | Stability of N-in-Boc Group | Purpose in Fmoc-SPPS |
| 20% Piperidine in DMF | Stable | Nα-Fmoc group removal |
| Coupling Reagents (HBTU, DIC) | Stable | Peptide bond formation |
| Trifluoroacetic Acid (TFA) | Labile | Final cleavage & side-chain deprotection |
| Catalytic Hydrogenation | Partially Destroyed [6] | Not compatible |
Table 1. Stability of the N-in-Boc protecting group under common SPPS conditions.
The protection afforded by the Boc group effectively suppresses common side reactions involving the tryptophan indole during final cleavage.
| Side Reaction | Without N-in-Boc Protection | With N-in-Boc Protection |
| Alkylation (tert-butylation) | High risk from tBu⁺ cations | Suppressed |
| Sulfonation | Risk from Arg(Pbf/Pmc) deprotection | Suppressed |
| Oxidation | Susceptible | Suppressed |
Table 2. Suppression of common tryptophan side reactions by N-in-Boc protection.
The Mechanism of Deprotection and the Carbamic Acid Intermediate
During the final cleavage step, the peptide is treated with a strong acid, typically TFA. The N-in-Boc group is cleaved, but not instantaneously. The process involves two key stages:
-
Formation of a Carbamic Acid Intermediate: The acid protonates the Boc group, leading to its cleavage and the formation of a transient N-in-carboxy indole, which is a carbamic acid derivative.[3][7]
-
Temporal Protection: This carbamic acid is an electron-withdrawing group that deactivates the indole ring, protecting it from attack by reactive carbocations (e.g., tBu⁺) generated simultaneously from other side-chain protecting groups.[8] This intermediate is stable enough to persist through the acidic cleavage cocktail.[8]
-
Final Deprotection: The unstable carbamic acid decomposes, releasing carbon dioxide (CO₂) during aqueous work-up or neutralization, to yield the native, unprotected tryptophan residue.[7][8]
Caption: Deprotection mechanism of N-in-Boc-Tryptophan via a carbamic acid intermediate.
Role of Scavengers in the Cleavage Cocktail
Even with the use of Fmoc-Trp(Boc)-OH, scavengers are essential components of the final cleavage cocktail. While the carbamic acid intermediate protects the tryptophan, other sensitive residues like methionine, cysteine, and tyrosine are still vulnerable to alkylation by carbocations generated from resin linkers and other protecting groups (e.g., Pbf from Arginine, tBu from Asp, Glu, Ser, Thr, Tyr).[9] Scavengers act by trapping these highly reactive electrophiles.[9]
| Scavenger | Target Electrophiles / Side Reactions | Typical Concentration |
| Triisopropylsilane (TIS) | Carbocations (e.g., tBu⁺), reduces oxidation | 2.5% - 5% |
| Water (H₂O) | Carbocations, aids in Trityl (Trt) group removal | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | Trityl and Pbf groups, prevents Trp oxidation | 2.5% |
| Phenol / Thioanisole | Carbocations, particularly for Arg(Pmc/Mtr) | 5% |
Table 3. Common scavengers and their functions in TFA cleavage cocktails.[9][10] A standard, effective, and low-odor cocktail for most sequences containing Trp(Boc) is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[10]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Trp(Boc)-OH
This protocol is based on the method described by Franzén et al.[4]
-
Dissolution: Dissolve Fmoc-L-Trp-OH (1 equivalent) in acetonitrile (MeCN).
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Protection Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) to the mixture. A larger excess of (Boc)₂O should be avoided as it may lead to side products.[4]
-
Stirring: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude product. Purify by silica gel chromatography if necessary to obtain pure Fmoc-L-Trp(Boc)-OH.
Protocol 2: Final Cleavage and Deprotection from Resin
This protocol outlines the final cleavage of a peptide containing Trp(Boc) and other standard acid-labile protecting groups.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Integrated Workflow in Fmoc-SPPS
The use of Fmoc-Trp(Boc)-OH integrates seamlessly into the standard Fmoc-SPPS cycle, providing robust protection from the coupling step through to final cleavage.
Caption: Logical workflow of using Fmoc-Trp(Boc)-OH in an Fmoc-SPPS cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Indispensable Guardian: A Technical Guide to the Role of the Boc Protecting Group on Tryptophan
For Immediate Release
In the intricate world of peptide synthesis and drug development, the strategic protection of reactive amino acid side chains is paramount to achieving high-purity, desired peptide sequences. Among these, the indole ring of tryptophan presents a significant challenge due to its susceptibility to oxidation and electrophilic attack. This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) group as a robust protecting strategy for the tryptophan indole nitrogen (N-in), a critical tool for researchers, scientists, and drug development professionals.
The primary role of the Boc group on the tryptophan side chain is to shield the nucleophilic indole ring from undesirable side reactions during peptide synthesis.[1][2][3] This protection is crucial in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies to prevent modification of the tryptophan residue, which can lead to impurities and compromised peptide activity.[4]
Preventing Unwanted Side Reactions
The electron-rich indole ring of tryptophan is highly susceptible to attack by electrophiles generated during peptide synthesis, particularly during the acidic cleavage of other protecting groups.[5][6] The N-in-Boc group effectively mitigates several critical side reactions:
-
Alkylation: During the deprotection of other Boc or t-butyl-based protecting groups with strong acids like trifluoroacetic acid (TFA), reactive tert-butyl cations are formed.[6][7] These carbocations can readily alkylate the unprotected indole ring, leading to difficult-to-remove impurities. The N-in-Boc group acts as a shield, preventing this electrophilic attack.[8]
-
Sulfonation: In syntheses involving arginine residues protected with sulfonyl-based groups (e.g., Pmc, Pbf), these protecting groups can be transferred to the tryptophan indole ring during final cleavage.[1] Protecting the indole nitrogen with a Boc group significantly minimizes this side reaction, leading to purer crude peptides and higher yields.[4]
-
Oxidation: The tryptophan indole is prone to oxidation, a reaction that is often irreversible.[6] While the Boc group itself does not directly prevent oxidation, its presence reduces the overall reactivity of the indole ring, contributing to greater stability during synthesis and workup.
The mechanism of protection and deprotection is central to the utility of the Boc group. It is stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under the acidic conditions of final peptide cleavage from the resin (e.g., TFA).[4] Upon treatment with TFA, the N-in-Boc group is removed, and an intermediate carbamic acid is transiently formed, which can further protect the indole ring during the cleavage process before its final decarboxylation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used Boc-protected tryptophan derivatives.
Table 1: Physicochemical Properties of Boc-Protected Tryptophan Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-Trp-OH | 13139-14-5 | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.) |
| Boc-Trp(Boc)-OH | 144599-95-1 | C₂₁H₂₈N₂O₆ | 404.45 | Not Available |
| Fmoc-Trp(Boc)-OH | 143824-78-6 | C₃₁H₃₀N₂O₆ | 526.58 | 90-100 |
| H-Trp(Boc)-OH | 146645-63-8 | C₁₆H₂₀N₂O₄ | 304.34 | Not Available |
Table 2: Spectroscopic Data for Fmoc-Trp(Boc)-OH
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data available, but specific shifts vary with solvent and instrument. |
| ¹³C NMR | Data available, but specific shifts vary with solvent and instrument. |
| Mass Spectrometry (MS) | Calculated m/z: 526.21 [M+H]⁺. Data available through various chemical suppliers. |
| Infrared (IR) Spectroscopy | Conforms to structure. Data available through various chemical suppliers. |
Table 3: Representative Reaction Yields
| Reaction | Starting Material | Product | Typical Yield (%) |
| Nα-Boc Protection | L-Tryptophan | Boc-Trp-OH | 69%[9] |
| N-in-Boc Protection | Fmoc-Trp-OH | Fmoc-Trp(Boc)-OH | Yields vary depending on the specific synthetic route. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Boc-protected tryptophan in peptide synthesis.
Protocol 1: Synthesis of Nα-Boc-L-tryptophan (Boc-Trp-OH)
This protocol describes the protection of the α-amino group of L-tryptophan.
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-tryptophan (10.2 g, 50 mmol) in a 1:1 mixture of water and dioxane (200 mL).[9]
-
To this solution, add di-tert-butyl dicarbonate (10.09 g, 50 mmol) and 1 M NaOH (50 mL).[9]
-
Stir the mixture at room temperature for 24 hours.[9]
-
After 24 hours, adjust the pH of the reaction mixture to 2.4 by adding aqueous HCl.[9]
-
Extract the mixture with ethyl acetate (2 x 150 mL).[9]
-
Combine the organic phases and evaporate to dryness to yield N-Boc-L-tryptophan as a white solid.[9]
-
Expected Yield: Approximately 10.5 g (69%).[9]
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH
This protocol outlines the incorporation of an N-in-Boc-protected tryptophan residue into a growing peptide chain using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in Dimethylformamide (DMF)
-
Fmoc-Trp(Boc)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the N-terminal Fmoc group.[10] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[11] b. Add DIPEA (6 equivalents) to activate the amino acid.[10] c. Add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours.[10]
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[10] If the test is positive, repeat the coupling step.
-
Repeat the deprotection and coupling cycle for subsequent amino acids.
Protocol 3: Cleavage and N-in-Boc Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the N-in-Boc and other side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) 82.5:5:5:5:2.5)[10]
-
Cold diethyl ether
Procedure:
-
Dry the synthesized peptide-resin thoroughly.
-
Add the cleavage cocktail to the resin. For peptides containing sensitive residues like tryptophan, a scavenger-containing cocktail like Reagent K is highly recommended.[10][12]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizing the Core Concepts
Diagrams created using Graphviz provide a clear visual representation of the key processes and logical relationships involved in the use of the Boc protecting group on tryptophan.
References
- 1. peptide.com [peptide.com]
- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 3. Fmoc-Trp(Boc)-OH [myskinrecipes.com]
- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Article | KnE Open [kneopen.com]
- 12. benchchem.com [benchchem.com]
H-Trp(Boc)-OH: A Technical Guide for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of their work. The selection of appropriate protected amino acids is critical to the success of solid-phase peptide synthesis (SPPS). This guide provides an in-depth look at H-Trp(Boc)-OH, a key building block for incorporating tryptophan into peptides, with a focus on its application in Fmoc-based SPPS.
Tryptophan, with its nucleophilic indole side chain, is susceptible to modification during peptide synthesis, particularly during the acidic conditions of cleavage from the resin. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, as in H-Trp(Boc)-OH, is a widely adopted strategy to prevent unwanted side reactions and ensure the integrity of the final peptide product.[1][2]
Physicochemical Properties of H-Trp(Boc)-OH
A summary of the key physicochemical properties of H-Trp(Boc)-OH is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, and other common peptide synthesis solvents |
The Importance of Tryptophan Side-Chain Protection
The indole ring of tryptophan is prone to alkylation by carbocations generated during the cleavage of other side-chain protecting groups, such as the Pbf group on arginine.[3] This can lead to the formation of impurities that are difficult to remove during purification. The Boc group on the tryptophan side chain in H-Trp(Boc)-OH provides a shield against these electrophilic attacks.[1][3]
During the final cleavage with trifluoroacetic acid (TFA), the Boc group is removed, but it provides protection during the critical phases of peptide chain elongation and deprotection of other residues. This strategy is particularly recommended for the synthesis of peptides containing both tryptophan and arginine to minimize side reactions and produce purer crude peptides in higher yield.[3]
Experimental Protocols
The following are detailed methodologies for the key steps involving H-Trp(Boc)-OH in Fmoc-based solid-phase peptide synthesis.
Coupling of H-Trp(Boc)-OH
This protocol describes a standard coupling procedure using HBTU as the activating agent.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
H-Trp(Boc)-OH
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF. This is typically done in two steps: a short treatment of 1-5 minutes followed by a longer treatment of 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vial, dissolve H-Trp(Boc)-OH (2-4 equivalents relative to the resin loading), HBTU (1.9-3.9 equivalents), and DIPEA (4-8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates that all free primary amines have reacted.
-
Washing: After a successful coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection of the Tryptophan Side Chain
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the Boc group from the tryptophan side chain.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). The scavengers (TIS and water) are crucial to trap the reactive carbocations generated during the cleavage and deprotection, thus preventing re-alkylation of the tryptophan indole ring.[1]
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Expected Outcomes and Data Presentation
The use of H-Trp(Boc)-OH is expected to result in a higher purity of the crude peptide compared to using unprotected tryptophan, especially in sequences containing arginine.[3] However, the final yield and purity are highly dependent on the specific peptide sequence, the efficiency of each coupling step, and the purification method.
| Parameter | Expected Outcome with H-Trp(Boc)-OH | Potential Issues |
| Crude Peptide Purity (by HPLC) | Higher purity with fewer side-product peaks related to tryptophan modification. | Incomplete coupling can lead to deletion sequences. Incomplete deprotection can result in modified peptides. |
| Final Yield | Generally higher recovery after purification due to a cleaner crude product. | Yield can be affected by the efficiency of each coupling and cleavage step, as well as losses during purification. |
Visualizing the Process in Peptide Synthesis
To better understand the role of H-Trp(Boc)-OH in peptide synthesis, the following diagrams illustrate the overall workflow and the specific chemical transformations.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating H-Trp(Boc)-OH.
Caption: Structure of H-Trp(Boc)-OH and its deprotection mechanism. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)
References
The Antiproliferative Potential of H-Trp(Boc)-OH: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the antiproliferative properties of N-α-tert-Butoxycarbonyl-L-tryptophan (H-Trp(Boc)-OH). Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available, albeit limited, data on the cytotoxic effects of this compound, details relevant experimental methodologies, and explores its potential mechanisms of action.
Introduction
H-Trp(Boc)-OH, a protected derivative of the essential amino acid L-tryptophan, is widely utilized as a fundamental building block in peptide synthesis.[1][2] Beyond its established role in synthetic chemistry, emerging, yet largely uncorroborated, evidence suggests that H-Trp(Boc)-OH may possess intrinsic antiproliferative and cytotoxic properties against cancer cells.[3] This document aims to consolidate the existing information and provide a framework for future investigation into its potential as a therapeutic agent.
Antiproliferative Activity: A Survey of Available Data
Direct, peer-reviewed evidence detailing the antiproliferative effects of H-Trp(Boc)-OH is currently scarce in publicly accessible literature. A commercially available source describes the molecule as having "cytotoxic and antiproliferative effects on cancer cells in culture".[3] However, this claim is not substantiated with specific quantitative data, such as IC50 values, or citations to primary research.
While direct studies on H-Trp(Boc)-OH are lacking, research on its derivatives offers indirect insight. A study on 1-alkyl-tryptophan analogs, synthesized from N-Boc-L-tryptophan, demonstrated that these modified compounds inhibited the proliferation of SGC7901 and HeLa cancer cell lines in a dose-dependent manner.[4] The most potent analog, 1-butyltryptophan (1-BT), showed significant cytotoxicity at concentrations of 1 mmol/L and 2 mmol/L.[4] This suggests that the tryptophan scaffold, even when modified, can serve as a basis for developing antiproliferative agents.
Table 1: Summary of Antiproliferative Activity of 1-Alkyl-Tryptophan Analogs (Derived from H-Trp(Boc)-OH)
| Compound | Cell Line | Concentration | Inhibition of Proliferation |
| 1-Ethyl-tryptophan (1-ET) | SGC7901, HeLa | 2 mmol/L | Efficient Inhibition |
| 1-Propyl-tryptophan (1-PT) | SGC7901, HeLa | 2 mmol/L | Efficient Inhibition |
| 1-Isopropyl-tryptophan (1-isoPT) | SGC7901, HeLa | 2 mmol/L | Efficient Inhibition |
| 1-Butyl-tryptophan (1-BT) | SGC7901, HeLa | 1 mmol/L, 2 mmol/L | Most Powerful Cytotoxicity |
Data extracted from a study on 1-alkyl-tryptophan analogs, which used H-Trp(Boc)-OH as a starting material. The antiproliferative activity of H-Trp(Boc)-OH itself was not reported.[4]
Postulated Mechanisms of Action
The precise mechanisms by which H-Trp(Boc)-OH might exert antiproliferative effects remain to be elucidated. One supplier suggests two potential, yet unverified, mechanisms:
-
Alkylation: The compound may act as an alkylating agent, leading to the damage of cellular macromolecules such as DNA, which can trigger cell death.[3]
-
Enzyme Inhibition: It is postulated to be an analog of desotamide and may inhibit DNA polymerase α, an enzyme crucial for DNA replication.[3] Inhibition of this enzyme would halt cell proliferation.
It is critical to emphasize that these proposed mechanisms are speculative and require rigorous experimental validation.
Experimental Protocols
To facilitate further research into the antiproliferative properties of H-Trp(Boc)-OH, this section provides a detailed methodology for a key in vitro assay.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from the methodology used to evaluate the antiproliferative effects of 1-alkyl-tryptophan analogs.[4]
Objective: To determine the effect of H-Trp(Boc)-OH on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SGC7901, HeLa)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
H-Trp(Boc)-OH
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium (containing 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of H-Trp(Boc)-OH in DMSO. Dilute the stock solution with the medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of H-Trp(Boc)-OH. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Workflow for the MTT-based cell proliferation assay.
Potential Signaling Pathways: A Hypothetical Framework
Given the lack of specific mechanistic data for H-Trp(Boc)-OH, we can propose a hypothetical signaling pathway for its potential antiproliferative action based on common mechanisms of cytotoxic compounds. This framework can guide future experimental design.
If H-Trp(Boc)-OH acts as a DNA damaging agent (as suggested by the alkylation hypothesis), it could trigger the DNA damage response (DDR) pathway.
Hypothetical DNA damage response pathway initiated by H-Trp(Boc)-OH.
Conclusion and Future Directions
The exploration of H-Trp(Boc)-OH as a potential antiproliferative agent is in its infancy. While its derivatives have shown promise, direct evidence for the activity of the parent compound is lacking. Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxic effects of H-Trp(Boc)-OH across a diverse panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying its potential antiproliferative activity, including its effects on the cell cycle, apoptosis, and specific signaling pathways.
-
In Vivo Studies: If significant in vitro activity is confirmed, preclinical in vivo studies will be necessary to assess its efficacy and safety in animal models.
This technical guide serves as a call to the research community to further investigate the therapeutic potential of H-Trp(Boc)-OH, a readily available and synthetically versatile molecule.
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. H-Trp(Boc)-OH | 146645-63-8 | FN48185 | Biosynth [biosynth.com]
- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the two predominant strategies in solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. This document will delve into the core chemical principles, advantages, and disadvantages of each methodology, offering a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between Boc and Fmoc solid-phase peptide synthesis lies in their orthogonal protection strategies, which dictate the reagents and conditions employed throughout the synthesis process.[1]
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][3] This difference in acid lability forms the basis of the Boc strategy's selectivity.[4]
Fmoc Strategy: The more modern Fmoc strategy employs the base-labile Fmoc protecting group for the α-amino group.[5][6] This group is readily cleaved under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[7][8] In contrast, the side-chain protecting groups are acid-labile, typically based on tert-butyl (tBu) or trityl (Trt) moieties, and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[][] This orthogonality, where the Nα-protecting group is removed by a base and the side-chain protecting groups by an acid, is a key feature of the Fmoc approach.[][11]
Comparative Analysis of Boc and Fmoc Strategies
The choice between Boc and Fmoc synthesis depends on several factors, including the peptide sequence, desired purity, scale of synthesis, and available equipment. The following table summarizes the key quantitative and qualitative differences between the two methods.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) (moderately strong acid)[1][2] | 20-50% Piperidine in DMF (mild base)[7] |
| Side-Chain Protection | Benzyl-based (Bzl)[2] | tert-Butyl (tBu) or Trityl (Trt) based[] |
| Final Cleavage Reagent | Strong acids: Hydrofluoric Acid (HF), Trifluoromethanesulfonic Acid (TFMSA)[2][3] | Trifluoroacetic Acid (TFA)[12] |
| Orthogonality | "Relative acidolysis" - based on different strengths of acid[2][4] | True orthogonality (base vs. acid labile groups)[][11] |
| Crude Purity | Generally lower for routine synthesis.[1] May be higher for hydrophobic peptides.[3] | Generally higher due to milder deprotection steps.[1] |
| Coupling Efficiency | High, but aggregation can be an issue. | Typically exceeds 99%.[] |
| Side Reactions | Alkylation from t-butyl cations, aspartimide formation, diketopiperazine formation.[2][13] | Aspartimide formation, diketopiperazine formation, 3-(1-Piperidinyl)alanine formation.[14][15][16] |
| Compatibility with PTMs | Limited due to harsh HF cleavage.[14] | High, due to milder conditions.[14] |
| Automation | More complex due to corrosive reagents.[17] | Readily automated.[7][17] |
| Reagent Hazards | Highly corrosive and toxic HF.[18] | Piperidine is a regulated substance.[18] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive.[] |
Experimental Protocols
The following sections provide detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Boc SPPS Protocol
1. Resin Preparation and Swelling:
-
Place the appropriate Merrifield or PAM resin in a reaction vessel.
-
Wash the resin with dichloromethane (DCM).
-
Swell the resin in DCM for 30-60 minutes with gentle agitation.[19]
-
Drain the solvent.
2. First Amino Acid Coupling (Esterification):
-
Dissolve the Boc-protected amino acid cesium salt in DMF.
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
Dry the resin under vacuum.
3. Deprotection (Boc Removal):
-
Swell the peptide-resin in DCM.[13]
-
Treat the resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).[13]
-
Drain and add a fresh 50% TFA/DCM solution and react for 20-30 minutes.[13]
-
When sensitive residues like Cys, Met, or Trp are present, add scavengers like 0.5% dithiothreitol (DTE) to the TFA solution.[2]
-
Wash the resin with DCM and then isopropanol (IPA).[13]
4. Neutralization:
-
Wash the resin with DCM.
-
Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM.
5. Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.[1]
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours.[1]
-
Monitor the reaction completion using a qualitative method like the ninhydrin test.
-
Wash the resin with DMF and DCM.
6. Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol).
-
Cool the apparatus to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Isolate the peptide by filtration or centrifugation and dry under vacuum.
Fmoc SPPS Protocol
1. Resin Preparation and Swelling:
-
Weigh the appropriate amount of pre-loaded Wang or Rink Amide resin and place it in a reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[5]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.[5]
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[5]
-
Drain the deprotection solution.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[5]
4. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[5]
-
Add DIEA (6-10 equivalents) to the amino acid solution to facilitate activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.[5]
-
Monitor the reaction completion using a qualitative method like the ninhydrin test.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).[5]
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described above.
-
Wash the resin with DMF, followed by DCM, and then dry the resin.
-
Prepare a cleavage cocktail, typically containing TFA, a scavenger like triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[5]
-
Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[5]
Visualization of Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Key Side Reactions and Mitigation Strategies
Both Boc and Fmoc SPPS are susceptible to side reactions that can impact the purity and yield of the final peptide. Understanding these potential issues is crucial for successful synthesis.
Common to Both Strategies:
-
Aspartimide Formation: This is a significant side reaction, especially in sequences containing aspartic acid.[14] It can be minimized in Fmoc synthesis by adding HOBt to the piperidine deprotection solution.[15] In Boc synthesis, using the beta cyclohexyl ester of aspartic acid can reduce its occurrence.[15]
-
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, particularly with proline as one of the first two residues.[15] In Fmoc synthesis, using 2-chlorotrityl chloride resin can sterically hinder this reaction.[15] In Boc synthesis, in situ neutralization protocols can suppress its formation.[15]
-
Racemization: The chiral integrity of amino acids can be compromised during activation and coupling. Using coupling reagents like HATU and HOBt can help minimize racemization.[]
Specific to Boc Strategy:
-
Alkylation of Sensitive Residues: The tert-butyl cations generated during Boc deprotection can alkylate nucleophilic side chains of residues like tryptophan, cysteine, and methionine.[2] The addition of scavengers such as dithiothreitol (DTE) to the cleavage solution can prevent this.[2]
-
Glutamic Acid Side Reactions: During HF cleavage, the side chain of glutamic acid can form a pyroglutamine residue or react with scavengers.[15]
Specific to Fmoc Strategy:
-
3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues where the protected sulfhydryl group is eliminated, followed by the addition of piperidine.[15] Using a bulky trityl protecting group on the cysteine side chain can minimize this.[15]
Conclusion: Selecting the Appropriate Strategy
The Fmoc strategy has become the predominant choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a broader range of sensitive amino acids and post-translational modifications.[1] Its amenability to automation has also been a significant factor in its widespread adoption.[1][17]
However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[1][3] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[1]
Ultimately, a thorough understanding of the chemical principles, advantages, and potential pitfalls of both Boc and Fmoc SPPS is essential for researchers to make an informed decision and successfully synthesize their target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Tryptophan using Nα-Fmoc-N(in)-Boc-L-tryptophan
Introduction
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifiield, has become the cornerstone of peptide synthesis in both academic and industrial research.[1][2] The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[3][4] This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing after each reaction step.[2][5]
Two primary strategies dominate SPPS: Boc/Bzl and Fmoc/tBu.[1] This protocol focuses on the more prevalent Fmoc/tBu strategy, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups like tert-Butyl (tBu) for permanent side-chain protection.[1]
Tryptophan (Trp) presents a unique challenge in SPPS due to the susceptibility of its indole side chain to modification during the acidic conditions of final cleavage.[6] To mitigate these side reactions, the indole nitrogen is often protected. The use of a tert-Butoxycarbonyl (Boc) group for this purpose, in the form of Fmoc-Trp(Boc)-OH , is highly recommended, especially for synthesizing peptides that also contain arginine.[7][8] This derivative minimizes side reactions and leads to purer crude peptides in higher yields.[7] During the final trifluoroacetic acid (TFA) cleavage, the Boc group is removed, but its use prevents alkylation and sulfonation of the tryptophan residue.[9][10]
This document provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a tryptophan residue using Fmoc-Trp(Boc)-OH.
Experimental Protocols
Resin Preparation and Swelling
The solid support must be swelled in a suitable solvent to ensure that all reactive sites are accessible. This is a critical first step for efficient synthesis.[11]
-
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) into a reaction vessel.[12]
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[13]
-
After swelling, drain the DMF using nitrogen pressure or filtration.
-
SPPS Cycle: Deprotection and Coupling
The synthesis of the peptide chain proceeds via a repeated cycle of Nα-Fmoc deprotection followed by the coupling of the next Fmoc-protected amino acid.[12]
2.1. Fmoc Deprotection
-
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[13][14]
-
Agitate the mixture for 5-7 minutes at room temperature.[13]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[13]
-
2.2. Amino Acid Coupling (Incorporation of Fmoc-Trp(Boc)-OH)
This step involves activating the carboxylic acid of the incoming amino acid and reacting it with the free amine on the resin-bound peptide chain.
-
Procedure:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU/HCTU (3 equivalents) in DMF.
-
Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for longer or more complex peptide sequences.[13]
-
After coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and by-products.
-
A small sample of resin can be taken to perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction.[15]
-
Repeat the deprotection (2.1) and coupling (2.2) steps for each amino acid in the desired sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on Tryptophan) are removed simultaneously.[3][4]
-
Procedure:
-
Wash the final peptide-resin with DMF, followed by DCM, and then dry it under a stream of nitrogen or in a vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[11] TIS acts as a scavenger to trap reactive cations generated during cleavage, further protecting the tryptophan residue.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a fume hood.[11]
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin to collect the solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Quantitative Data Summary
The following tables summarize the typical quantitative parameters used in the SPPS protocol.
Table 1: Reagents for SPPS Cycle (0.1 mmol scale)
| Step | Reagent | Concentration / Equivalents | Volume / Mass |
| Deprotection | Piperidine in DMF | 20% (v/v) | 5 - 8 mL |
| Coupling | Fmoc-Trp(Boc)-OH | 3 eq. (0.3 mmol) | 158 mg |
| HBTU | 3 eq. (0.3 mmol) | 114 mg | |
| DIPEA | 6 eq. (0.6 mmol) | 105 µL | |
| Solvent | DMF | - | 3 - 5 mL |
Table 2: Reaction Conditions and Times
| Process | Parameter | Value |
| Resin Swelling | Time | 1 - 2 hours |
| Temperature | Room Temperature | |
| Deprotection | Time | 2 x 7 minutes |
| Temperature | Room Temperature | |
| Coupling | Time | 1 - 2 hours |
| Temperature | Room Temperature | |
| Final Cleavage | Time | 2 - 3 hours |
| Temperature | Room Temperature |
Table 3: Cleavage Cocktail Composition
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleaves peptide from resin and removes acid-labile protecting groups.[1] |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, protects Trp.[11] |
| Deionized Water | 2.5% | Cation scavenger.[11] |
Visualizations
Caption: A diagram illustrating the cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: The orthogonality of Fmoc and Boc/tBu protecting groups in SPPS.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. csbio.com [csbio.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 11. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. peptide.com [peptide.com]
Application Notes: Automated Solid-Phase Synthesis of Tryptophan-Containing Peptides using H-Trp(Boc)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the construction of peptide chains on an insoluble resin support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method, particularly for complex or lengthy sequences. A critical amino acid, Tryptophan (Trp), contains a nucleophilic indole side-chain that is susceptible to modification during the acidic conditions of SPPS. To mitigate side reactions, the indole nitrogen is protected, commonly with another Boc group, utilizing the derivative H-Trp(Boc)-OH.
These application notes provide a comprehensive protocol for the incorporation of H-Trp(Boc)-OH into a peptide sequence using a standard automated peptide synthesizer. The protocol covers the entire workflow from resin preparation to final peptide cleavage and analysis, with a focus on maximizing yield and purity.
Core Principles & Workflow
The automated synthesis process elongates the peptide chain from the C-terminus to the N-terminus. Each synthesis cycle is comprised of standardized deprotection, neutralization, coupling, and washing steps.[1][2]
-
Protection Strategy: The temporary Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain Boc group on the Tryptophan indole and other benzyl-based side-chain protecting groups require a strong acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[2][3][4][5]
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM).[2][3][6] When Tryptophan is present in the sequence, scavengers like dithiothreitol (DTE) may be added to the deprotection solution to prevent alkylation of the indole ring by carbocations generated during this step.[2][6][7]
-
Neutralization: Following deprotection, the protonated N-terminal amine (TFA salt) is neutralized with a tertiary amine base, typically diisopropylethylamine (DIEA), to render it nucleophilic for the next coupling reaction.[2]
-
Coupling: The incoming amino acid, H-Trp(Boc)-OH, is pre-activated to form a reactive species that readily couples with the free N-terminal amine of the growing peptide chain. This cycle is repeated for each amino acid in the sequence.
A visual representation of the automated Boc-SPPS cycle is provided below.
References
Coupling Reagents for H-Trp(Boc)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of common coupling reagents for the incorporation of N-α-Fmoc-N-in-Boc-L-tryptophan (H-Trp(Boc)-OH) in Solid-Phase Peptide Synthesis (SPPS). The focus is on providing practical guidance to achieve high coupling efficiency while minimizing side reactions associated with the tryptophan indole side chain.
Introduction to Coupling H-Trp(Boc)-OH in SPPS
The successful incorporation of tryptophan (Trp) into a peptide sequence during SPPS requires careful consideration of the coupling methodology. The indole side chain of tryptophan is susceptible to oxidation and alkylation, particularly during the acidic conditions of cleavage.[1][2] To mitigate these side reactions, the use of a protecting group on the indole nitrogen is crucial. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose, yielding Fmoc-Trp(Boc)-OH.[3] The choice of coupling reagent further influences the efficiency of peptide bond formation and the preservation of the integrity of the tryptophan residue. This document will focus on three commonly used coupling reagents: HATU, HBTU, and DIC/HOBt.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is critical for achieving high yields and purity in the synthesis of tryptophan-containing peptides. While all three reagents discussed here are effective, they exhibit different levels of reactivity and potential for side reactions.
| Coupling Reagent | Acronym | Class | Key Advantages | Considerations |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | Highly efficient, especially for sterically hindered couplings.[4][5] Faster reaction times compared to HBTU.[6] Lower risk of racemization.[4] | Higher cost compared to HBTU and DIC/HOBt. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | High coupling efficiency and widely used.[4][7] More cost-effective than HATU. | Generally slower reaction times than HATU.[6] Can be less effective for "difficult" sequences.[8] |
| N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | DIC/HOBt | Carbodiimide/ Additive | Cost-effective.[8] The urea byproduct of DIC is soluble, simplifying removal.[8] | Can be prone to racemization, though HOBt helps to suppress this.[9] Generally slower coupling reactions compared to aminium salts. |
Experimental Protocols
The following are generalized protocols for the manual coupling of Fmoc-Trp(Boc)-OH in SPPS. These protocols may need to be optimized based on the specific peptide sequence, the resin used, and the scale of the synthesis.
General SPPS Workflow
The following diagram illustrates a typical cycle in Fmoc-based SPPS.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Coupling with HATU
This protocol utilizes the highly efficient aminium salt HATU.
Materials:
-
Fmoc-Trp(Boc)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the peptide-resin is deprotected (Fmoc group removed) and neutralized.
-
Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-4 equivalents relative to the resin substitution) and HATU (3-4 equivalents) in a minimal amount of DMF. Add DIPEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated Fmoc-Trp(Boc)-OH solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3-5 times).
Protocol 2: Coupling with HBTU
This protocol uses the widely adopted and cost-effective aminium salt HBTU.
Materials:
-
Fmoc-Trp(Boc)-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the peptide-resin is deprotected and neutralized.
-
Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-4 equivalents relative to the resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF. Add DIPEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated Fmoc-Trp(Boc)-OH solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Coupling with DIC/HOBt
This protocol employs the classical and economical carbodiimide-based coupling method.
Materials:
-
Fmoc-Trp(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the peptide-resin is deprotected and neutralized.
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.
-
Coupling: Add the Fmoc-Trp(Boc)-OH/HOBt solution to the peptide-resin. Then, add DIC (3-4 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times).
Side Reactions and Prevention
The primary concern when incorporating tryptophan is the modification of its indole side chain.
Alkylation during Cleavage
During the final cleavage from the resin with trifluoroacetic acid (TFA), carbocations are generated from the cleavage of side-chain protecting groups and the resin linker. These carbocations can alkylate the electron-rich indole ring of tryptophan.[10][11] This is a known issue, especially when using Wang resin.[11][12]
Prevention:
-
Indole Protection: The use of Fmoc-Trp(Boc)-OH is the most effective way to prevent this side reaction.[2] The Boc group shields the indole nitrogen from electrophilic attack.
-
Scavengers: A "cocktail" of scavengers should be used in the TFA cleavage solution to trap these reactive carbocations.[1] Common scavengers for protecting tryptophan include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water.[1][13]
Caption: Prevention of tryptophan alkylation during TFA cleavage.
Oxidation
The indole ring of tryptophan can also be susceptible to oxidation, which can occur during cleavage or storage.
Prevention:
-
Scavengers: The inclusion of antioxidants like EDT in the cleavage cocktail can help suppress oxidation.[1]
-
Inert Atmosphere: Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Conclusion
The successful incorporation of H-Trp(Boc)-OH in SPPS is readily achievable with the appropriate selection of coupling reagents and careful control of reaction conditions, particularly during the final cleavage step. For routine synthesis, DIC/HOBt offers a cost-effective solution. For more challenging sequences or when speed is a priority, HBTU and HATU are excellent choices, with HATU generally providing the highest efficiency and lowest risk of side reactions. The use of the Boc protecting group on the tryptophan indole side chain is highly recommended to prevent side reactions during cleavage, and the inclusion of a scavenger cocktail is essential for obtaining a high-purity final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for H-Trp(Boc)-OH Activation with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient and reliable formation of peptide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The activation of the carboxylic acid of an incoming amino acid is a key step to facilitate its coupling to the N-terminal amine of the growing peptide chain. For the incorporation of tryptophan, a sensitive amino acid, the choice of activation method is crucial to ensure high coupling efficiency while minimizing side reactions. This document provides detailed application notes and protocols for the activation of N-α-Boc-L-tryptophan (H-Trp(Boc)-OH) using the highly effective HBTU/HOBt reagent combination in solid-phase peptide synthesis (SPPS).
The use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted strategy in modern peptide synthesis. This combination offers rapid and efficient activation of Boc-protected amino acids, leading to high coupling yields.[1] HOBt plays a crucial synergistic role by forming a stable active ester intermediate, which not only facilitates the coupling reaction but also effectively suppresses racemization, a common side reaction that can compromise the biological activity of the final peptide.[1]
Mechanism of Activation
The activation of H-Trp(Boc)-OH with HBTU/HOBt proceeds through a well-established mechanism. In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of H-Trp(Boc)-OH is deprotonated. HBTU then reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate rapidly reacts with HOBt to generate the HOBt-active ester of H-Trp(Boc)-OH. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain attached to the solid support, resulting in the formation of a stable amide bond.
Quantitative Data
While HBTU/HOBt is known for its high efficiency, specific quantitative data for the coupling of H-Trp(Boc)-OH can vary depending on the specific peptide sequence, the solid support used, and the reaction conditions. Generally, coupling yields for standard amino acids using this method are expected to be high, often exceeding 99%.[2] For a sterically hindered or sensitive amino acid like tryptophan, achieving high coupling efficiency is critical to the overall yield of the final peptide.[2]
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >95-99% | Sequence and steric hindrance dependent. Monitored by Kaiser test. |
| Racemization | Very Low | HOBt is an effective racemization suppressant.[1] |
| Purity of Crude Peptide | High | Efficient coupling minimizes deletion sequences. |
Experimental Protocols
The following are standard protocols for the manual solid-phase synthesis of peptides containing tryptophan using H-Trp(Boc)-OH with HBTU/HOBt activation.
Materials and Reagents
-
H-Trp(Boc)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Peptide synthesis resin (e.g., Wang, Rink Amide)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc chemistry, or TFA for Boc chemistry)
-
Washing solvents (e.g., DMF, Dichloromethane (DCM), Isopropanol (IPA))
-
Kaiser test kit
Standard Coupling Protocol
This protocol assumes a starting resin with a free amino group.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve H-Trp(Boc)-OH (2-4 equivalents relative to the resin loading), HBTU (1.9-3.9 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated H-Trp(Boc)-OH solution to the resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful completion of the coupling reaction.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary. Repeat steps 2-4.
-
References
Standard Operating Procedure for the Incorporation of H-Trp(Boc)-OH in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed standard operating procedure (SOP) for the incorporation of Nα-Boc-L-tryptophan (H-Trp(Boc)-OH) in Boc-based solid-phase peptide synthesis (SPPS). It covers the fundamental principles, experimental protocols for coupling and deprotection, strategies to mitigate common side reactions, and analytical methods for monitoring and validation. This guide is intended to facilitate the efficient and high-purity synthesis of tryptophan-containing peptides, which are crucial in various biological processes and drug development endeavors.
Introduction
Tryptophan is an essential amino acid characterized by its unique indole side chain, which can participate in various noncovalent interactions, making it a key residue in many biologically active peptides.[1] In solid-phase peptide synthesis (SPPS), the indole moiety is susceptible to modification during the acidic conditions of Boc deprotection and final cleavage. Therefore, protection of the tryptophan side chain is often necessary to prevent unwanted side reactions.[2] The use of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen (Trp(Boc)) provides robust protection that is compatible with the Fmoc/tBu strategy and can be removed during the final cleavage from the resin.[3] This application note details the protocol for the successful incorporation of H-Trp(Boc)-OH into a growing peptide chain.
Experimental Protocols
The incorporation of H-Trp(Boc)-OH follows the general cycle of Boc-SPPS, which involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the incoming protected amino acid.
Materials and Reagents
-
H-Trp(Boc)-OH
-
Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DIC, HBTU)
-
Additives (e.g., HOBt, Oxyma Pure)
-
Scavengers (e.g., dithiothreitol (DTE), thioanisole, triisopropylsilane (TIS))[4]
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Cold diethyl ether
-
HPLC-grade water and acetonitrile
Step-by-Step Synthesis Cycle
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
Step 2: Nα-Boc Deprotection
-
To the swollen resin, add a solution of 50% TFA in DCM.
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
For sequences containing sensitive residues like tryptophan, it is recommended to add a scavenger such as 0.5% DTE to the deprotection solution to prevent side reactions from the tert-butyl cation.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times), followed by DCM (3-5 times) to remove residual acid.[5]
Step 3: Neutralization
-
To deprotonate the N-terminal ammonium salt, add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
Step 4: H-Trp(Boc)-OH Coupling This step involves the activation of the carboxylic acid of H-Trp(Boc)-OH and its subsequent reaction with the free N-terminal amine of the resin-bound peptide. The choice of coupling reagent is critical for efficiency and to minimize racemization.
Protocol 4a: DIC/Oxyma Coupling
-
In a separate vial, dissolve H-Trp(Boc)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution to pre-activate it.
-
Immediately add the activated H-Trp(Boc)-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (colorless or yellow) indicates complete coupling.[4]
Protocol 4b: HBTU Coupling
-
In a separate vial, dissolve H-Trp(Boc)-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the mixture.
-
Add the activated solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
Step 5: Washing
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
This cycle (Steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on the tryptophan indole, are removed.
Caution: Strong acids like HF and TFMSA are highly corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel.
Protocol: High HF Cleavage
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried peptide-resin in an HF cleavage apparatus.
-
Add a scavenger mixture. For tryptophan-containing peptides, a common scavenger is anisole. A typical ratio is 10 mL HF per gram of resin with 1 mL of anisole.[6]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed for 1 hour at 0°C with stirring.
-
Evaporate the HF under a vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Data Presentation
The choice of coupling reagent and conditions can significantly impact the efficiency and purity of H-Trp(Boc)-OH incorporation. While direct comparative data for H-Trp(Boc)-OH is sparse in the literature, the following table provides a general comparison of common coupling reagents used in SPPS.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Notes |
| DIC/Oxyma Pure | Carbodiimide/Additive | 60-180 minutes | >95 | Very Low | Cost-effective and provides excellent results with suppressed racemization.[7][8] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Highly efficient with rapid reaction times, suitable for difficult sequences.[7][8] |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Generally exhibits faster kinetics and lower racemization compared to HBTU.[7] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Another highly efficient reagent, particularly for sterically hindered couplings. |
Mandatory Visualization
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis incorporating H-Trp(Boc)-OH.
Tryptophan-Containing Peptides in GPCR Signaling
Many peptide hormones and neurotransmitters that contain tryptophan residues exert their effects by binding to G protein-coupled receptors (GPCRs). The tryptophan side chain can be crucial for receptor binding and activation.[9][]
Caption: Simplified signaling pathway of a tryptophan-containing peptide via a G protein-coupled receptor.
Troubleshooting and Side Reactions
The primary side reaction of concern when incorporating tryptophan is the alkylation of the indole ring by carbocations generated during the acidic deprotection steps. The use of H-Trp(Boc)-OH significantly protects the indole nitrogen. However, scavengers are still crucial during the final cleavage to protect the indole ring from modification.[5]
Common Issues and Solutions:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Double couple, increase coupling time, or switch to a more potent coupling reagent like HATU. |
| Side Product with +56 Da | t-butylation of the indole ring. | Ensure adequate scavengers (e.g., DTE) are used during Boc deprotection and final cleavage. |
| Low Purity of Crude Peptide | Incomplete deprotection or coupling at various steps. | Optimize reaction times and monitor each step with the Kaiser test. |
| Racemization | Over-activation or prolonged coupling times, especially with certain reagents. | Use a non-racemizing coupling cocktail like DIC/Oxyma and avoid excessive pre-activation times. |
Analytical Validation
The purity and identity of the synthesized tryptophan-containing peptide should be confirmed by analytical techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The peptide is detected by UV absorbance at 220 nm and 280 nm (due to the tryptophan indole ring).[1]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids.[4]
By following this detailed SOP, researchers can confidently incorporate H-Trp(Boc)-OH into their peptide synthesis workflows, leading to the successful production of high-purity tryptophan-containing peptides for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Functional role of tryptophan residues in the fourth transmembrane domain of the CB(2) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Peptides Containing H-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and implementation of cleavage cocktails for solid-phase peptide synthesis (SPPS) of peptides containing the acid-labile Nα-tert-butyloxycarbonyl (Boc) protected tryptophan residue, H-Trp(Boc)-OH. The indole side chain of tryptophan is highly susceptible to modification by reactive carbocations generated during the final acidolytic cleavage from the resin. The use of a Boc protecting group on the indole nitrogen is a key strategy to minimize these side reactions. This document outlines recommended cleavage cocktails, detailed experimental protocols, and data to aid in the successful synthesis and purification of tryptophan-containing peptides.
Introduction to Cleavage of Trp(Boc)-Containing Peptides
The final cleavage step in Boc-SPPS is critical for obtaining a high-purity peptide. This process involves the use of a strong acid, typically trifluoroacetic acid (TFA), to remove the side-chain protecting groups and cleave the peptide from the solid support. For peptides containing tryptophan, the electron-rich indole nucleus is a prime target for electrophilic attack by carbocations generated from the cleavage of other protecting groups and the resin linker. This can lead to undesired side products, such as tert-butylated tryptophan.
Protecting the indole nitrogen with a Boc group significantly reduces the nucleophilicity of the indole ring, thereby minimizing alkylation side reactions. However, the choice of the cleavage cocktail, particularly the scavenger combination, remains crucial for maximizing the yield and purity of the desired peptide.
Signaling Pathway of Side Reaction Prevention
The primary challenge during the cleavage of tryptophan-containing peptides is the prevention of side-chain modification. The following diagram illustrates the protective role of the Boc group on the tryptophan indole ring and the mechanism by which scavengers intercept reactive carbocations.
Caption: Mechanism of side reaction prevention in Trp(Boc) cleavage.
Data Presentation: Comparison of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is paramount for achieving high purity of the crude peptide. Below is a summary of commonly used cleavage cocktails and their reported effectiveness for peptides containing Trp(Boc) and other sensitive residues.
| Cleavage Cocktail | Composition (v/v) | Target Residues | Model Peptide | Crude Purity (%) | Reference |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, effective for Trp(Boc) | Ac-Tyr-Val-His-NH₂ | 85 | [1] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr | Ac-Tyr-Val-His-NH₂ | 92 | [1] |
| TFA/TIS/H₂O/EDT | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | Cys, Trp, Met | Oxytocin (linear) | >85 | [1] |
| TFA/Phenol/H₂O/TIPS | TFA/Phenol/H₂O/TIPS (88:5:5:2) | General purpose | Model Peptides | High Efficiency | [2] |
Note: Crude purity is highly sequence-dependent, and the values presented are for illustrative purposes based on the cited model peptides.
Experimental Protocols
The following are detailed protocols for the cleavage of peptides containing H-Trp(Boc)-OH from the solid support.
Protocol 1: Standard Cleavage using TFA/TIS/H₂O
This protocol is suitable for many peptides containing Trp(Boc) where other highly sensitive residues are absent.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Reaction vessel with a sintered glass filter
Experimental Workflow:
Caption: Standard cleavage protocol workflow.
Procedure:
-
Resin Preparation: a. Transfer the dried peptide-resin (e.g., 0.1 mmol) to a reaction vessel. b. Wash the resin with DCM (3 x 10 mL) to remove residual solvents and to swell the resin. c. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Cleavage Cocktail Preparation: a. In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail. b. Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the dried peptide-resin. b. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation: a. Filter the cleavage mixture through the sintered glass filter into a clean 50 mL centrifuge tube. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. Add the TFA filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether with gentle vortexing. A white precipitate of the peptide should form. d. Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation. e. Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes). f. Carefully decant the ether. g. Wash the peptide pellet with cold diethyl ether (2 x 10 mL), followed by centrifugation and decantation after each wash. h. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the molecular weight by mass spectrometry (MS).
Protocol 2: Cleavage with Reagent K for Peptides with Multiple Sensitive Residues
This protocol is recommended for peptides containing tryptophan along with other sensitive residues such as methionine (Met) or cysteine (Cys) to minimize a broader range of potential side reactions.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Reaction vessel with a sintered glass filter
Experimental Workflow:
Caption: Reagent K cleavage protocol workflow.
Procedure:
-
Resin Preparation: a. Follow steps 1a-1c from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): a. In a fume hood, prepare Reagent K by combining TFA, phenol, deionized water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/w/v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail. b. Caution: Handle all reagents in a fume hood with appropriate PPE. Phenol is corrosive and toxic, and thioanisole and EDT have strong, unpleasant odors.
-
Cleavage Reaction: a. Suspend the resin in Reagent K (10 mL to 40 mL per gram of peptide resin). b. Stir at room temperature for 1 to 2.5 hours. Peptides containing multiple arginine residues may require longer for complete deprotection.
-
Peptide Precipitation and Isolation: a. Filter and rinse the resin with trifluoroacetic acid. b. Concentrate the combined filtrates to a syrup under reduced pressure. c. Dissolve the syrup in a minimum volume of trifluoroacetic acid. d. Add the solution to methyl t-butyl ether (approximately 300:1 v/v methyl t-butyl ether: peptide solution). e. Filter or centrifuge to collect the crude peptide.
-
Analysis: a. Follow steps 5a-5b from Protocol 1.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage time or use a stronger cleavage cocktail. Ensure the resin was properly swollen before cleavage. |
| Poor precipitation. | Use a larger volume of cold ether and ensure it is sufficiently cold (-20°C or below). Allow for a longer incubation time at low temperature. | |
| Low Purity (Multiple Side Products) | Inadequate scavenging of carbocations. | Use a more robust scavenger cocktail like Reagent K, especially if other sensitive residues are present. Ensure the use of H-Trp(Boc)-OH during synthesis. |
| Oxidation of sensitive residues (Met, Cys). | Use a cleavage cocktail containing EDT or thioanisole. Perform the cleavage and work-up under an inert atmosphere (e.g., nitrogen or argon). | |
| Peptide is a Sticky/Oily Solid | Residual scavengers or TFA. | Perform additional washes with cold diethyl ether. Lyophilization is often required to obtain a fluffy powder. |
| The peptide itself is hydrophobic. | This can be inherent to the peptide sequence. Ensure thorough drying under high vacuum. |
Conclusion
The successful cleavage of peptides containing H-Trp(Boc)-OH is highly dependent on the careful selection of the cleavage cocktail and adherence to optimized protocols. The use of a Boc protecting group on the tryptophan indole is a critical first step in minimizing side reactions. For many peptides, a standard TFA/TIS/H₂O cocktail is sufficient. However, for sequences containing multiple sensitive residues, a more comprehensive scavenger cocktail such as Reagent K is recommended to ensure high purity of the crude product. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers in the field of peptide synthesis.
References
Application Notes and Protocols: The Role of H-Trp(Boc)-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Trp(Boc)-OH, or Nα-Fmoc-Nin-Boc-L-tryptophan, is a critical building block in the solid-phase peptide synthesis (SPPS) of complex bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group on the indole side chain of tryptophan is essential for preventing unwanted side reactions during peptide elongation, particularly when synthesizing peptides containing arginine residues. This protection strategy minimizes the risk of modification of the electron-rich indole ring, leading to higher purity and yield of the target peptide. These application notes provide an overview of the use of H-Trp(Boc)-OH in the synthesis of two important classes of therapeutic peptides—GLP-1 analogues and conotoxins—and in the formation of tryptathionine-containing peptides. Detailed protocols and signaling pathways are provided to guide researchers in their drug discovery and development efforts.
Data Presentation: Synthesis of Bioactive Peptides Utilizing H-Trp(Boc)-OH
The following table summarizes quantitative data from the synthesis of representative bioactive peptides where the use of a Boc-protected tryptophan is critical for achieving high purity and yield.
| Bioactive Peptide Class | Example Peptide | Synthesis Strategy | Key Reagents | Crude Purity (%) | Final Yield (%) | Reference |
| GLP-1 Analogue | Liraglutide | Fmoc-SPPS on BAL Resin | Fmoc-Trp(Boc)-OH, DIC, OxymaPure | 84 | 69 | [1][2] |
| Conotoxins | General Synthesis | Fmoc-SPPS | Fmoc-protected amino acids, HCTU, DIEA | Not specified | 20-30 | [3] |
| Tryptathionine Peptides | Amanitin Analogues | Fmoc-SPPS & Iodine-mediated cyclization | Fmoc-Trp(Boc)-OH, Fmoc-Cys(Trt)-OH, I2 | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Liraglutide (GLP-1 Analogue)
This protocol describes the optimized stepwise solid-phase synthesis of the GLP-1 analogue, Liraglutide, utilizing Fmoc-Trp(Boc)-OH.[1][2]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)
-
Boc-His(Trt)-OH
-
Fmoc-Lys(Alloc)-OH
-
Backbone Amide Linker (BAL) resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/Triisopropylsilane (TIS), 94:3:3 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the BAL resin in DMF in a peptide synthesis vessel.
-
First Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH to the resin using DIC and OxymaPure in DMF.
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Trp(Boc)-OH at the appropriate position) using DIC and OxymaPure in DMF. Repeat this cycle for each amino acid in the Liraglutide sequence.
-
-
Side Chain Modification (Lysine):
-
After coupling Fmoc-Lys(Alloc)-OH and subsequent elongation, remove the Alloc group from the lysine side chain.
-
Couple the palmitoyl-γ-Glu moiety to the lysine side chain.
-
-
Final N-terminal Coupling: Couple Boc-His(Trt)-OH as the final amino acid.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with methanol.
-
Treat the resin with the TFA cleavage cocktail for 4 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: General Solid-Phase Synthesis of Conotoxins
This protocol provides a general method for the synthesis of conotoxins, a class of neurotoxic peptides, which often contain tryptophan residues.[3]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)
-
Rink Amide resin
-
O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
TFA cleavage cocktail
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF and Dichloromethane (DCM).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acid (4 equivalents) using HCTU (4 equivalents) and DIEA (8 equivalents) in DMF for 40 minutes. Use the Kaiser test to monitor the reaction progress. Repeat this cycle for all amino acids in the conotoxin sequence.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable TFA cocktail.
-
Oxidative Folding: Dissolve the linear peptide in an appropriate buffer to facilitate the formation of disulfide bonds.
-
Purification and Analysis: Purify the folded conotoxin by RP-HPLC and characterize by mass spectrometry.
Protocol 3: Synthesis of Tryptathionine-Containing Peptides
This protocol outlines the key step for forming the tryptathionine cross-link between tryptophan and cysteine residues, a characteristic feature of amatoxins and phallotoxins.[4]
Materials:
-
Linear peptide precursor containing Fmoc-Trp(Boc)-OH and Fmoc-Cys(Trt)-OH
-
Iodine (I2)
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide precursor on a solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Trp(Boc)-OH and Fmoc-Cys(Trt)-OH at the desired positions.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups, including the Boc group on the tryptophan side chain and the Trityl group on the cysteine side chain, to yield the linear, unprotected peptide.
-
Tryptathionine Bridge Formation:
-
Dissolve the linear peptide in a suitable solvent.
-
Add a solution of iodine to mediate the oxidative cross-linking between the indole ring of tryptophan and the thiol group of cysteine, forming the tryptathionine bridge.
-
-
Purification and Analysis: Purify the bicyclic peptide by RP-HPLC and confirm the structure by mass spectrometry and NMR spectroscopy.
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 4. Iodine-Mediated Tryptathionine Formation Facilitates the Synthesis of Amanitins - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of H-Trp(Boc)-OH in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Trp(Boc)-OH, or Nα-tert-butyloxycarbonyl-L-tryptophan, is a pivotal protected amino acid derivative extensively utilized in pharmaceutical research and development. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of the tryptophan side chain is critical for preventing unwanted side reactions during chemical synthesis. This stability is particularly crucial in solid-phase peptide synthesis (SPPS), where the indole ring would otherwise be susceptible to modification during the repetitive acidic conditions of Nα-deprotection.[1][2][3] H-Trp(Boc)-OH serves as a fundamental building block for the synthesis of a wide array of bioactive peptides, peptidomimetics, and complex organic molecules with therapeutic potential.[4][5][6] Its applications span from the development of novel anticancer and antibacterial agents to the investigation of neurodegenerative diseases.[1][7][8]
Core Applications in Pharmaceutical Research
The primary application of H-Trp(Boc)-OH lies in its role as a key building block in the synthesis of peptides and peptidomimetics.[4][5] The Boc group on the indole side-chain provides orthogonal protection in Fmoc-based solid-phase peptide synthesis (SPPS), preventing alkylation and oxidation of the sensitive indole ring during peptide chain elongation and cleavage.[9]
Beyond peptide synthesis, tryptophan derivatives are at the forefront of research into various pathological conditions. The metabolism of tryptophan through pathways like the kynurenine pathway produces neuroactive and immunoactive metabolites, making it a significant area of interest for drug discovery in neurodegenerative diseases, inflammatory disorders, and oncology.[1][10][11] H-Trp(Boc)-OH and its analogs are therefore crucial tools for synthesizing probes and modulators of these pathways.
Furthermore, H-Trp(Boc)-OH is a versatile starting material for the synthesis of non-peptidic small molecules, such as tryptoline derivatives, which have shown promise as antidiabetic agents and inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[12][13]
Data Presentation: Synthesis and Activity of Bioactive Molecules
The following tables summarize quantitative data from various studies involving H-Trp(Boc)-OH and related tryptophan derivatives.
Table 1: Synthesis of 1-Alkyl-Tryptophan Analogs with Antiproliferative Activity [14]
| Compound | Alkyl Group | Yield (%) | Antiproliferative Activity (IC50, µM) - SGC7901 Cells | Antiproliferative Activity (IC50, µM) - HeLa Cells |
| 4a | Ethyl | 67 | >2000 | >2000 |
| 4b | Propyl | Not specified | ~1000 | ~1500 |
| 4c | Isopropyl | 32 | ~500 | ~750 |
| 4d | Butyl | Not specified | ~250 | ~400 |
Table 2: Antibacterial Activity of Boc-Protected Dipeptides [8]
| Dipeptide | Target Bacteria (Gram+) | MIC90 (µg/mL) | Target Bacteria (Gram-) | MIC90 (µg/mL) |
| Boc-Phe-Trp-OMe | S. aureus, B. subtilis | 230 - 300 | E. coli, P. aeruginosa | 350 - 400 |
| Boc-Trp-Trp-OMe | S. aureus, B. subtilis | 250 - 320 | E. coli, P. aeruginosa | 380 - 400 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a tryptophan residue, utilizing Fmoc-Trp(Boc)-OH.[15][16]
Materials:
-
Wang Resin or Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
4-(Dimethylamino)pyridine (DMAP) or HOBt/HOAt
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading (if not pre-loaded):
-
Dissolve Fmoc-Trp(Boc)-OH (3 eq.), and DMAP (0.1 eq.) in DMF.
-
Add the amino acid solution to the drained resin, followed by DIC (3 eq.).
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling agent like DIC (3 eq.) or HBTU/HATU (3 eq.) and an additive like HOBt/HOAt in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
-
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[15] This step removes the side-chain protecting groups (including the Boc group from tryptophan) and cleaves the peptide from the resin.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify using preparative RP-HPLC.
-
Protocol 2: Synthesis of N-Boc-L-tryptophan
This protocol describes the protection of the α-amino group of L-tryptophan with a Boc group.[14]
Materials:
-
L-tryptophan
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1 M Sodium Hydroxide (NaOH)
-
Dioxane
-
Ethyl Acetate (EtOAc)
-
Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-tryptophan (50 mmol) in a 1:1 mixture of water and dioxane (200 mL).
-
Add di-tert-butyl dicarbonate (50 mmol) and 1 M NaOH (50 mL) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Adjust the pH of the reaction mixture to 2.4 using aqueous HCl.
-
Extract the product with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-Boc-L-tryptophan as a white solid.[14]
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc-Trp(Boc)-OH.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Synthesis of Tryptoline-3-Carboxylic Acid Derivatives.
References
- 1. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 5. H-Trp(Boc)-OH [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. H-Trp(Boc)-OH | 146645-63-8 | FN48185 | Biosynth [biosynth.com]
- 8. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Tryptoline-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: H-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered when using H-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc group on the indole nitrogen of tryptophan in SPPS?
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of tryptophan serves as a crucial protecting group. Its primary function is to shield the electron-rich indole ring from undesired side reactions during the acidic conditions of SPPS, particularly during the final cleavage step.[1] By protecting the indole nitrogen, the Boc group helps to minimize oxidation and alkylation of the tryptophan side chain, leading to a purer peptide product and higher yield.[1]
Q2: What are the most common side reactions observed with tryptophan during SPPS when using H-Trp(Boc)-OH?
Even with the Boc protection on the alpha-amino group, the unprotected indole side chain of tryptophan is susceptible to several side reactions, primarily during the final cleavage with trifluoroacetic acid (TFA). The most common side reactions include:
-
Oxidation: The indole ring can be oxidized to various products, such as N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan (5-HTP).[2][3][4] This is often indicated by mass shifts of +16 Da or +32 Da in the final peptide.[5]
-
Alkylation by Carbocations: Highly reactive carbocations are generated from the cleavage of other protecting groups (e.g., Boc from other amino acids, Pmc or Pbf from arginine) and from the resin linker itself.[6][7] These carbocations can attack the nucleophilic indole ring, leading to alkylated byproducts.[6][7]
-
Alkylation by the Resin Linker: In some cases, the resin linker (e.g., from Wang resin) can be a source of electrophiles that alkylate the tryptophan indole nucleus during TFA cleavage.[6][8]
Q3: How do scavengers help in preventing tryptophan side reactions?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive carbocations generated during acidolysis.[9] By reacting with these electrophiles, scavengers prevent them from modifying sensitive residues like tryptophan. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water, and thioanisole.[10]
Q4: Is it always necessary to use a complex scavenger cocktail like Reagent K?
Not always. For many peptide sequences, a simpler cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is sufficient to prevent major side reactions, especially when Fmoc-Trp(Boc)-OH is used for tryptophan protection.[11] However, for peptides containing multiple sensitive residues (e.g., Cys, Met, Arg(Pbf/Pmc)) in addition to Trp, a more robust cocktail like Reagent K is recommended to minimize a broader range of potential side reactions.[10][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS with +16 Da or +32 Da mass shift. | Oxidation of the tryptophan indole ring.[5] | • Use high-purity, degassed solvents for cleavage.• Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).• Add an antioxidant scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail. |
| Unexpected peaks in HPLC/LC-MS with other mass additions (e.g., +56 Da for t-butyl group). | Alkylation of the tryptophan indole ring by carbocations from protecting groups or the resin linker.[6][13] | • Ensure an effective scavenger is present in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[9]• For peptides with Arg(Pmc/Pbf), consider using Fmoc-Trp(Boc)-OH to protect the indole nitrogen during synthesis.[7]• Optimize the cleavage time; prolonged exposure to TFA can increase the likelihood of side reactions. |
| Brownish or sticky final peptide product. | Impurities from scavengers, cleaved protecting groups, or resin byproducts. This can be more prevalent in peptides rich in tryptophan.[14] | • Ensure thorough precipitation and washing of the cleaved peptide with cold diethyl ether to remove scavengers and other organic impurities.[12]• Purify the crude peptide using preparative reverse-phase HPLC.[14] |
| Low yield of the desired peptide. | Incomplete cleavage or significant formation of side products leading to loss during purification. | • Optimize the cleavage time and cocktail composition. A small-scale trial cleavage can help determine the optimal conditions.[15]• Use Fmoc-Trp(Boc)-OH during synthesis to minimize side reactions and improve the yield of the target peptide.[1] |
Quantitative Data on Side Reactions
The extent of side product formation can vary significantly depending on the peptide sequence, the protecting groups used, and the cleavage conditions. The following table summarizes representative data on the impact of different cleavage cocktails on tryptophan-containing peptides.
| Peptide Sequence | Cleavage Cocktail | Percentage of Main Product | Percentage of Side Product(s) | Reference |
| Model Peptide with Trp | 95% TFA / 5% H₂O | Low | High level of t-butylation | [13] |
| Model Peptide with Trp | 95% TFA / 2.5% TIS / 2.5% H₂O | High | Significantly reduced t-butylation | [11] |
| Ac-Ala-Arg(Pbf)-Cys(Trt)-Trp-NH₂ | 94% TFA / 2.5% H₂O / 2.5% TIS / 1% EDT | >90% | <10% (Oxidation and other adducts) | Adapted from[16] |
| DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) on Wang Resin | TFA/Anisole (9:1) | 25% | 75% (Alkylation by linker) | [6] |
| DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) on Wang Resin | TFA/Anisole/Indole | Increased | Reduced alkylation | [6] |
Experimental Protocols
Standard Cleavage Protocol using TFA/TIS/H₂O
This protocol is suitable for many peptides containing H-Trp(Boc)-OH, especially when other sensitive residues are absent.
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[17]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / deionized water in a ratio of 95:2.5:2.5 (v/v/v).[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[12] Allow the reaction to proceed for 2-3 hours at room temperature with occasional gentle agitation.[17]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[12]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether.[12]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[17]
Cleavage Protocol using Reagent K
This protocol is recommended for peptides containing multiple sensitive residues, including Trp, Cys, Met, and Arg(Pbf/Pmc).[10][12]
-
Resin Preparation: Follow the same procedure as the standard protocol.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K with the following composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (v/v/w/v/v).[10]
-
Cleavage Reaction: Suspend the resin in Reagent K (10-40 mL per gram of resin).[10] Stir at room temperature for 1.5 to 4 hours. Peptides with multiple arginine residues may require longer cleavage times.[10]
-
Peptide Precipitation and Isolation: Follow the same procedure as the standard protocol for precipitation and isolation using cold diethyl ether.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathway of tryptophan side reactions during TFA cleavage and their prevention by scavengers.
Caption: General experimental workflow for peptide cleavage and precipitation.
Caption: Logical troubleshooting workflow for common issues with tryptophan-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: H-Trp(Boc)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of H-Trp(Boc)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is H-Trp(Boc)-OH and why is the Boc protecting group on the indole nitrogen important?
A1: H-Trp(Boc)-OH is a derivative of the amino acid L-tryptophan where the indole nitrogen of the side chain is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The Boc group shields the indole ring from side reactions, such as oxidation and alkylation, which can occur under the acidic conditions of cleavage from the resin or during coupling reactions.[1][2] Using Fmoc-Trp(Boc)-OH is a widely accepted strategy for synthesizing tryptophan-containing peptides with high purity and yield.[2]
Q2: What causes the aggregation of peptide chains containing H-Trp(Boc)-OH during SPPS?
A2: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets. The bulky and hydrophobic nature of the Boc-protected tryptophan side chain can contribute to these interactions, leading to the formation of insoluble aggregates on the resin. This aggregation can hinder subsequent deprotection and coupling steps, resulting in lower yields and purity.
Q3: What are the common signs of H-Trp(Boc)-OH induced aggregation during SPPS?
A3: Several signs can indicate on-resin aggregation:
-
Poor resin swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.
-
Slow or incomplete reactions: A positive Kaiser test after a coupling step indicates unreacted free amines. Similarly, Fmoc deprotection may be slow or incomplete.
-
Physical clumping: The resin may become sticky and form visible clumps.
-
Low yield of the final peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.
Q4: How can I minimize H-Trp(Boc)-OH aggregation during peptide synthesis?
A4: Several strategies can be employed to minimize aggregation:
-
Choice of Solvents: Utilize solvents with high polarity and hydrogen bond-disrupting capabilities, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). In some cases, the addition of dimethyl sulfoxide (DMSO) to the solvent can be beneficial.[3]
-
Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help to disrupt secondary structures and improve reaction kinetics.
-
"Double Coupling": If a coupling reaction is incomplete, a second coupling with fresh reagents can be performed to drive the reaction to completion.
-
Low-load resin: Using a resin with a lower substitution level increases the distance between the growing peptide chains, reducing the likelihood of intermolecular interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Positive Kaiser test after coupling H-Trp(Boc)-OH | Incomplete coupling due to steric hindrance or early-stage aggregation. | 1. Extend the coupling time: Increase the reaction time to allow for complete coupling. 2. Double couple: Perform a second coupling with fresh activated H-Trp(Boc)-OH. 3. Use a more powerful coupling reagent: Switch to a more efficient coupling reagent like HATU or HCTU. |
| Resin shrinking or clumping after several coupling cycles post H-Trp(Boc)-OH incorporation | Significant on-resin peptide aggregation. | 1. Solvent optimization: Switch to NMP or add DMSO to the DMF. 2. Incorporate chaotropic salts: Add LiCl (e.g., 0.5 M) to the coupling reaction. 3. Increase coupling temperature: Raise the temperature to 40-50°C. 4. Sonication: Briefly sonicate the reaction vessel to help break up aggregates.[3] |
| Low final peptide yield and multiple deletion peaks in HPLC | Progressive aggregation leading to incomplete deprotection and coupling steps. | 1. Re-synthesize with a low-load resin: This increases the spacing between peptide chains. 2. Incorporate backbone modifications: Consider using pseudoproline dipeptides or other backbone modifications to disrupt secondary structure formation. 3. Optimize the cleavage cocktail: Ensure the use of appropriate scavengers to prevent side reactions during cleavage. |
| Difficulty dissolving the crude peptide after cleavage | The final peptide is prone to aggregation in solution. | 1. Test a range of solvents: Try dissolving the peptide in different solvents, starting with common organic solvents like DMSO or DMF. 2. Use denaturing conditions: For highly aggregated peptides, using a solution containing guanidine hydrochloride or urea can help in solubilization. 3. Adjust the pH: Moving the pH of the solution away from the peptide's isoelectric point can increase solubility. |
Quantitative Data
Table 1: Solubility of H-Trp(Boc)-OH in Common SPPS Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~15.2 g / 100 mL | Calculated based on the solubility of 1 mmole in 2 ml. |
| N-Methylpyrrolidone (NMP) | C₅H₉NO | 99.13 | Soluble | Quantitative data not readily available. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Qualitative assessment. |
| Chloroform | CHCl₃ | 119.38 | Soluble | Qualitative assessment. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble | Qualitative assessment. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | Qualitative assessment. |
| Acetone | C₃H₆O | 58.08 | Soluble | Qualitative assessment. |
Note: The solubility of protected amino acids can be influenced by temperature, purity, and the specific isomeric form.
Experimental Protocols
Protocol 1: Gravimetric Determination of H-Trp(Boc)-OH Solubility
This protocol describes a method to quantitatively determine the solubility of H-Trp(Boc)-OH in a given SPPS solvent.
Materials:
-
H-Trp(Boc)-OH
-
Selected SPPS solvent (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the selected solvent (e.g., 5 mL) to a vial containing a magnetic stir bar.
-
Gradually add H-Trp(Boc)-OH to the solvent while stirring until an excess of solid material remains undissolved.
-
Seal the vial and continue stirring at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Saturated Solution:
-
After the equilibration period, stop stirring and allow the excess solid to settle.
-
Centrifuge the vial to ensure complete sedimentation of the undissolved solid.
-
-
Gravimetric Analysis:
-
Carefully pipette a known volume of the clear supernatant (e.g., 1 mL) into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of H-Trp(Boc)-OH.
-
Once the solvent is completely evaporated, weigh the dish or vial containing the dried H-Trp(Boc)-OH.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved H-Trp(Boc)-OH by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in g/100 mL or other desired units.
-
Protocol 2: Troubleshooting Incomplete Coupling of H-Trp(Boc)-OH using Double Coupling
This protocol outlines the steps for a "double coupling" procedure when an initial coupling is found to be incomplete.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
H-Trp(Boc)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
SPPS solvent (DMF or NMP)
-
Kaiser test kit
Procedure:
-
Initial Coupling and Monitoring:
-
Perform the initial coupling of H-Trp(Boc)-OH according to your standard protocol.
-
After the recommended coupling time, take a small sample of the resin and perform a Kaiser test.
-
-
Assessing the Need for Double Coupling:
-
If the Kaiser test is positive (blue beads), it indicates the presence of unreacted free amines and an incomplete coupling reaction.
-
-
Performing the Double Coupling:
-
Wash the resin thoroughly with the SPPS solvent to remove the reagents from the first coupling.
-
Prepare a fresh solution of activated H-Trp(Boc)-OH as you did for the initial coupling (H-Trp(Boc)-OH, coupling reagent, and base in the SPPS solvent).
-
Add the fresh activation mixture to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the initial coupling, or longer if severe aggregation is suspected.
-
-
Final Monitoring and Continuation:
-
After the second coupling, perform another Kaiser test. The test should now be negative (yellow or colorless beads), indicating complete coupling.
-
If the test is negative, wash the resin thoroughly and proceed with the next deprotection and coupling steps in your synthesis.
-
Visualizations
Caption: Signaling pathway of H-Trp(Boc)-OH aggregation.
Caption: Troubleshooting workflow for incomplete coupling.
References
Technical Support Center: H-Trp(Boc)-OH Coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the coupling efficiency of H-Trp(Boc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is H-Trp(Boc)-OH often difficult to couple?
H-Trp(Boc)-OH presents several challenges during peptide coupling:
-
Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the large indole side chain of tryptophan, can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.
-
Indole Ring Side Reactions: The indole side chain is susceptible to oxidation and modification, especially under acidic conditions often used in SPPS (e.g., during Boc-deprotection).
-
Aggregation: Peptides containing tryptophan can be prone to aggregation, which can reduce coupling efficiency by making the N-terminus less accessible.
Q2: Which coupling reagents are most effective for H-Trp(Boc)-OH?
For sterically hindered amino acids like H-Trp(Boc)-OH, high-potency phosphonium and iminium/uronium-based coupling reagents are generally recommended. Reagents like HATU, HCTU, and COMU are often more effective than older carbodiimide-based reagents like DIC, especially when used with an additive.
Q3: What is the role of additives like Oxyma and HOAt?
Additives (or activating agents) are crucial for efficient coupling. They react with the activated amino acid to form an activated ester, which is less prone to side reactions and racemization.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive additive that enhances coupling efficiency and suppresses racemization. It is considered a superior and safer alternative to HOBt.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Another powerful additive that can accelerate coupling rates and reduce racemization, particularly beneficial for hindered couplings.
Q4: Can the choice of solvent impact coupling efficiency?
Yes, the solvent plays a critical role. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for SPPS. For difficult couplings, using a more polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can be beneficial as they are better at solvating the peptide chain and disrupting aggregation, thereby improving the accessibility of the N-terminus.
Troubleshooting Guide
Issue: Low Coupling Yield for H-Trp(Boc)-OH
If you are experiencing low coupling yields, as indicated by a positive Kaiser test or mass spectrometry analysis of a test cleavage, consider the following troubleshooting steps.
Troubleshooting incomplete deprotection of H-Trp(Boc)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group from H-Trp(Boc)-OH. Below you will find a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to help you achieve complete and efficient deprotection while minimizing side reactions.
Troubleshooting Guide (Q&A Format)
Issue 1: My Boc deprotection of H-Trp(Boc)-OH is incomplete, with significant starting material remaining.
-
Question: Why is my Boc deprotection not going to completion, and what can I do to resolve it?
-
Answer: Incomplete deprotection of H-Trp(Boc)-OH can stem from several factors related to reaction conditions or the substrate itself.[1][2]
-
Insufficient Acid Strength or Concentration: The most common cause is an inadequate concentration of the acidic reagent, typically trifluoroacetic acid (TFA).[2][3] The rate of Boc cleavage is highly dependent on the acid concentration.[4]
-
Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may require more time for completion, especially if the reaction is performed at a low temperature.[4][6]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can sterically hinder the approach of the acid, slowing down the cleavage reaction.[3][5]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[3][5]
-
Solution: Ensure the resin is properly swelled in a suitable solvent like DCM for 15-30 minutes before deprotection.[3]
-
-
Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, suggesting the formation of side products.
-
Question: What are the likely side products, and how can I prevent their formation?
-
Answer: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][5] This electrophile can alkylate nucleophilic residues, with the indole ring of tryptophan being particularly susceptible.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection?
A1: The Boc group is removed under acidic conditions, typically with TFA. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes to the free amine and carbon dioxide.[5]
Q2: Which scavengers are recommended for the deprotection of Trp(Boc)-containing peptides?
A2: The choice of scavenger is critical for preventing side reactions with the sensitive tryptophan indole ring.[1] Highly effective carbocation scavengers include triisopropylsilane (TIS) and triethylsilane (TES).[5] 1,2-Ethanedithiol (EDT) is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[5] Phenol and anisole can also act as decoys for the tert-butyl cation.[5]
Q3: How can I monitor the progress of my Boc deprotection reaction?
A3: Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively observe the disappearance of the starting material and the appearance of the more polar deprotected product.[4]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Robust quantitative techniques to measure the consumption of the starting material and the formation of the product. LC-MS can also help identify any side products by their mass.[4]
-
¹H NMR Spectroscopy: Provides definitive evidence by showing the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group, typically observed around 1.4-1.5 ppm.[4][9]
-
FTIR Spectroscopy: Can be used to confirm the disappearance of the strong C=O stretching band of the Boc carbamate, which is typically observed around 1680-1720 cm⁻¹.[9]
Q4: Can I perform the deprotection at a higher temperature to speed up the reaction?
A4: While gentle warming can increase the reaction rate, it can also promote the formation of side products.[2] If you choose to increase the temperature, it is crucial to use an effective scavenger cocktail and carefully monitor the reaction for the appearance of impurities.[7]
Data Presentation
Table 1: Common Scavenger Cocktails for Boc Deprotection of Tryptophan-Containing Peptides
| Scavenger Cocktail (v/v/v) | Target Residue(s) | Notes |
| TFA / TIS / H₂O (95:2.5:2.5) | General purpose, Tryptophan | A widely used and effective general-purpose cocktail.[5] |
| TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5) (Reagent K) | Cysteine, Tryptophan, Methionine | A more complex mixture for sequences with multiple sensitive residues. |
| TFA / TIS / EDT / H₂O | Tryptophan, Cysteine | TIS is an excellent carbocation scavenger, while EDT prevents tryptophan oxidation and assists in trityl group removal from cysteine. |
Table 2: Analytical Techniques for Monitoring Boc Deprotection
| Technique | Principle | Key Indicator of Boc Removal | Advantages | Disadvantages |
| ¹H NMR | Measures the magnetic environment of protons. | Disappearance of the tert-butyl singlet (~1.4-1.5 ppm).[9] | Unambiguous and quantitative confirmation.[9] | Requires a relatively pure sample.[9] |
| LC-MS | Separates components of a mixture and determines their mass-to-charge ratio. | A mass difference of -100.12 amu.[9] | Highly sensitive and provides molecular weight confirmation. | May not be quantitative without proper calibration. |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | Disappearance of the starting material peak and appearance of the product peak.[4] | Robust and quantitative.[4] | Requires method development. |
| TLC | Separates components of a mixture based on their polarity. | Disappearance of the starting material spot and appearance of a more polar product spot.[4] | Quick and inexpensive. | Qualitative and less sensitive. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the Boc carbamate C=O stretch (~1680-1720 cm⁻¹).[9] | Fast and requires minimal sample preparation. | Can be difficult to interpret in complex molecules. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection of H-Trp(Boc)-OH
-
Preparation: Dissolve the H-Trp(Boc)-OH in a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture to achieve a 50% TFA/DCM solution.[2]
-
Reaction: Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[2]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[2]
Protocol 2: General Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[3]
-
Deprotection Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[5]
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[3] For challenging sequences, a second treatment with a fresh solution may be necessary.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[3]
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (v/v) for 1-2 minutes.[3]
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete deprotection of H-Trp(Boc)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Tryptophan Oxidation - Prevention and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the oxidation of the tryptophan side chain in peptides and proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, providing potential causes and recommended solutions.
Issue 1: Unexpected Peaks Eluting Before the Main Peak in RP-HPLC Analysis of a Tryptophan-Containing Peptide/Protein
-
Observation: Appearance of one or more new, typically more polar, peaks that elute earlier than the parent molecule during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of a stored or processed sample.
-
Potential Cause: Oxidation of the tryptophan residue(s). The indole side chain of tryptophan is susceptible to oxidation, leading to the formation of various degradation products that are generally more polar than the native tryptophan.[1][2] Common oxidation products include N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan (e.g., 5-OH-Trp), which will have different retention times on an RP-HPLC column.[1]
-
Recommended Solutions:
-
Confirmation of Oxidation:
-
Mass Spectrometry (MS): Analyze the fractions corresponding to the unexpected peaks by MS to confirm the presence of masses corresponding to oxidized tryptophan residues (e.g., +4, +16, +32 Da mass shifts).[3][4]
-
UV Spectroscopy: Monitor the elution profile at both 220 nm and 280 nm. The characteristic absorbance of the tryptophan indole ring at 280 nm will be altered upon oxidation.[1]
-
-
Prevention:
-
Storage: Store lyophilized peptides and proteins at -20°C or -80°C in a tightly sealed container with a desiccant, protected from light.[1] For solutions, use deoxygenated buffers, aliquot to avoid freeze-thaw cycles, and store protected from light at low temperatures.[1]
-
Use of Antioxidants: Incorporate antioxidants into buffers to scavenge reactive oxygen species (ROS). Common antioxidants include methionine, ascorbic acid, and N-acetyl-tryptophan.[1][5][6]
-
pH Control: Maintain the pH of solutions in the range of 4-6, as higher pH values can increase the rate of oxidation.[1]
-
-
Issue 2: Loss of Biological Activity or Inconsistent Results in Functional Assays
-
Observation: A tryptophan-containing biopharmaceutical or research peptide shows reduced or variable biological activity over time or between batches.
-
Potential Cause: Oxidation of a critical tryptophan residue within a binding site or a region important for the protein's tertiary structure. Oxidation can alter the side chain's structure and polarity, potentially disrupting interactions necessary for function.[2]
-
Recommended Solutions:
-
Characterize the Degradation: Use analytical techniques like RP-HPLC and mass spectrometry to identify and quantify the extent of tryptophan oxidation in the problematic samples.[4][7]
-
Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to AAPH, H₂O₂, or light) to intentionally induce oxidation and correlate the level of specific tryptophan oxidation with the loss of activity.[8][9][10] This can help identify the most susceptible and functionally critical tryptophan residues.
-
Implement Stringent Prevention Strategies:
-
Re-evaluate all handling and storage procedures to minimize exposure to oxygen, light, and heat.[1]
-
Consider the use of antioxidants in the formulation, such as L-methionine or N-acetyl-tryptophan, which have been shown to protect tryptophan residues.[5][6]
-
If metal ion contamination is suspected as a catalyst for oxidation, add a chelating agent like EDTA to the buffer.[1]
-
-
Issue 3: Side Reactions During Solid-Phase Peptide Synthesis (SPPS) of Tryptophan-Containing Peptides
-
Observation: HPLC and MS analysis of a crude synthetic peptide containing tryptophan reveals significant side products, often with mass additions corresponding to alkylation.
-
Potential Cause: The indole ring of tryptophan is susceptible to alkylation by carbocations generated during the acidic cleavage of protecting groups from other amino acids (e.g., Arg(Pmc/Pbf)) or from the resin linker.[11][12]
-
Recommended Solutions:
-
Use of Protecting Groups for Tryptophan: Employ a protecting group on the indole nitrogen of tryptophan. The tert-Butyloxycarbonyl (Boc) group is widely used and effectively prevents many side reactions during cleavage.[1][13]
-
Optimize the Cleavage Cocktail: Use a cleavage cocktail containing effective scavengers to trap the reactive carbocations. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.[1][11] A widely used mixture is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[11][14]
-
Choice of Arginine Protecting Group: When synthesizing peptides containing both arginine and tryptophan, the choice of arginine protecting group can influence the extent of tryptophan alkylation. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is generally preferred over the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group as it leads to less tryptophan modification.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: What is tryptophan oxidation and why is it a major concern?
A1: Tryptophan oxidation is the chemical modification of the indole side chain of the tryptophan amino acid residue.[1] This is a significant concern for researchers and drug developers because tryptophan is one of the amino acids most susceptible to oxidation.[17] This modification can be initiated by common laboratory and manufacturing conditions such as exposure to light, heat, metal ions, and reactive oxygen species (ROS).[1][18] The oxidation of tryptophan can lead to the formation of various degradation products, which can alter the structure, stability, and biological function of peptides and proteins, and potentially impact their safety and efficacy.[2]
Q2: What are the primary products of tryptophan oxidation?
A2: The oxidation of the tryptophan side chain can result in a variety of products. The most commonly observed include:
-
N-formylkynurenine (NFK): Results from the cleavage of the indole ring and corresponds to a mass increase of +32 Da.[3][4]
-
Kynurenine (Kyn): Formed from the deformylation of NFK, resulting in a mass increase of +4 Da relative to tryptophan.[3][4]
-
Hydroxytryptophan (e.g., 5-OH-Trp): Involves the addition of a hydroxyl group to the indole ring, leading to a mass increase of +16 Da.[3][4]
-
Oxindolylalanine (Oia) and Dioxindolylalanine (DiOia): These are other common oxidation products.[1]
Q3: How can I prevent tryptophan oxidation during routine laboratory work?
A3: To minimize tryptophan oxidation, the following best practices are recommended:
-
Solvent Preparation: Use high-purity, deoxygenated solvents and buffers. Deoxygenation can be achieved by sparging with an inert gas like nitrogen or argon.[1]
-
Temperature Control: Work at low temperatures whenever possible and avoid unnecessary exposure to heat. For long-term storage, keep samples at -20°C or -80°C.[1]
-
Light Protection: Protect tryptophan-containing solutions and lyophilized powders from light by using amber vials or wrapping containers in aluminum foil.[1]
-
pH Management: Maintain a pH between 4 and 6 for solutions, as higher pH levels can accelerate oxidation.[1]
-
Inclusion of Antioxidants: Consider adding antioxidants like methionine or ascorbic acid to your buffers to act as sacrificial scavengers of oxidizing agents.[1]
-
Metal Chelators: If metal-catalyzed oxidation is a concern, include a chelating agent such as EDTA in your solutions.[1]
Q4: Which antioxidants are most effective at preventing tryptophan oxidation?
A4: The effectiveness of an antioxidant can depend on the specific conditions and the oxidizing species present. However, some commonly used and effective antioxidants include:
-
L-Methionine: Acts as a sacrificial antioxidant and is effective in protecting both methionine and tryptophan residues.[1][5]
-
N-Acetyl-Tryptophan (NAT): Has been shown to be effective at protecting tryptophan residues from oxidation, and in combination with L-methionine, can protect both tryptophan and methionine.[5][6]
-
Ascorbic Acid (Vitamin C): A well-known free radical scavenger. However, it can act as a pro-oxidant in the presence of metal ions, so it should be used with caution.[1]
Q5: During peptide synthesis, which protecting group is best for tryptophan?
A5: For solid-phase peptide synthesis (SPPS), especially using Fmoc chemistry, protecting the indole nitrogen of tryptophan is highly recommended to prevent side reactions during acidic cleavage. The tert-Butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) is the most commonly used and effective protecting group for this purpose.[1][13] It provides good protection against alkylation and other acid-catalyzed side reactions.
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing tryptophan oxidation and the effectiveness of preventative measures.
Table 1: Effect of pH and Temperature on Tryptophan Degradation Rate
| Parameter | Condition | Apparent Rate Constant (k_obs) | Reference |
| pH | pH 6.0 | Lower | |
| pH 8.0 | Higher | ||
| Temperature | 288 K | 1.14 x 10⁻² s⁻¹ | [19] |
| 293 K | 1.98 x 10⁻² s⁻¹ | [19] | |
| 298 K | 2.68 x 10⁻² s⁻¹ | [19] | |
| 303 K | 3.24 x 10⁻² s⁻¹ | [19] |
Note: The rate constants are specific to the experimental conditions of the cited studies and are presented here to illustrate the trend.
Table 2: Comparison of Arginine Protecting Groups on Tryptophan Modification in SPPS
| Arginine Protecting Group | Cleavage Time | Desired Peptide Yield | Tryptophan Alkylation | Reference |
| Pbf | 1.5 - 3 hours | 69% | Lower | [15][16] |
| Pmc | 2 - 6 hours | 46% | Higher | [15][16] |
Note: Yields are from a specific peptide synthesis and are for comparative purposes.
Table 3: Common Scavengers Used in Peptide Cleavage to Protect Tryptophan
| Scavenger | Function | Common Concentration in TFA | Reference |
| Triisopropylsilane (TIS) | Carbocation scavenger | 2.5% - 5% | [1] |
| 1,2-Ethanedithiol (EDT) | Carbocation scavenger, aids in Trityl group removal | 2.5% | [1][14] |
| Thioanisole | Carbocation scavenger | 5% | [11] |
| Phenol | Carbocation scavenger | 5% | [11] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Tryptophan Oxidation in a Monoclonal Antibody
-
Objective: To separate and quantify the native and oxidized forms of a monoclonal antibody (mAb) where tryptophan oxidation has occurred.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 2.1 mm x 150 mm)[3]
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Procedure:
-
Equilibrate the column with an initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the mAb sample (e.g., 50-200 µg).[3]
-
Run a linear gradient to increase the concentration of Mobile Phase B to elute the protein. A typical gradient might be from 5% B to 95% B over 30-60 minutes.
-
Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).[3]
-
The native mAb will elute as the main peak. Oxidized forms are typically more hydrophilic and will elute as pre-peaks to the main monomer peak.[7]
-
Integrate the peak areas to determine the relative percentage of the oxidized species compared to the total protein.
-
-
Troubleshooting:
-
Peak Tailing: May be caused by interactions with residual silanols on the column. Ensure the mobile phase pH is low enough (TFA helps with this) or use a high-purity silica column.[20] Adding a small amount of an organic modifier like triethylamine (TEA) can also help, but is often not necessary with modern columns.[20]
-
Ghost Peaks: Can arise from contamination in the injector, column, or mobile phase. Flush the system with a strong solvent and ensure the use of high-purity solvents.[10][21]
-
Protocol 2: Forced Oxidation Study of a Tryptophan-Containing Protein
-
Objective: To intentionally induce tryptophan oxidation to assess the susceptibility of a protein and identify the sites of modification.
-
Materials:
-
Purified protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Oxidizing agent: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is often used for selective tryptophan oxidation.[5][6]
-
L-methionine (optional, to act as a scavenger for other reactive species and increase selectivity for tryptophan).[5]
-
-
Procedure:
-
Prepare a solution of the protein at a known concentration (e.g., 1 mg/mL).
-
Add AAPH to the protein solution to a final concentration of, for example, 10 mM. The exact concentration may need to be optimized.
-
If desired, add L-methionine to the solution.[5]
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours), protected from light.
-
Take time points (e.g., 0, 4, 8, 24 hours) and quench the reaction by removing the oxidizing agent, for example, by buffer exchange using a desalting column.
-
Analyze the samples from each time point by RP-HPLC and LC-MS to quantify the loss of the native protein and identify the oxidized products.
-
-
Analysis:
-
RP-HPLC: To quantify the percentage of remaining native protein and the formation of oxidized species.
-
LC-MS/MS: To identify the specific tryptophan residues that have been oxidized. This typically involves digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by mass spectrometry to locate the mass shifts corresponding to tryptophan oxidation.[3][4]
-
Visualizations
Caption: Major pathways of tryptophan side chain oxidation.
Caption: Workflow for minimizing tryptophan oxidation.
References
- 1. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sepax-tech.com.cn [sepax-tech.com.cn]
- 4. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation of recombinant monoclonal antibodies: A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. photophysics.com [photophysics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 18. Antioxidants and protein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. hplc.eu [hplc.eu]
- 21. uhplcs.com [uhplcs.com]
Technical Support Center: H-Trp(Boc)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using H-Trp(Boc)-OH in peptide coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is H-Trp(Boc)-OH and why is its solubility a concern?
A1: H-Trp(Boc)-OH is the amino acid L-tryptophan with its side-chain indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial to prevent side reactions, such as alkylation, during the acidic conditions of peptide synthesis, particularly during cleavage.[1][2][3] The solubility of this molecule can be challenging due to the combination of a polar zwitterionic backbone (the free amine and carboxylic acid) and the large, hydrophobic Boc-protected indole side chain. This dual nature can make it difficult to dissolve in standard solvents at the concentrations required for efficient coupling reactions.
Q2: What are the most common solvents for dissolving H-Trp(Boc)-OH?
A2: The most common solvents for solid-phase peptide synthesis (SPPS) are polar aprotic solvents.[4] For H-Trp(Boc)-OH and similar protected amino acids, the following are typically used:
-
N,N-Dimethylformamide (DMF): A widely used solvent in peptide synthesis, though it can degrade over time to form dimethylamine, which can cause premature Fmoc-group removal if used in that chemistry.[5]
-
N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to DMF due to its higher polarity and stability, which can improve solvation of the growing peptide chain and reagents.[5]
-
Dimethyl sulfoxide (DMSO): A highly polar solvent that can be an excellent choice for dissolving difficult-to-solubilize protected amino acids.[6][7][8] It is often used as a co-solvent.[3]
-
Dichloromethane (DCM): Frequently used in Boc-based SPPS protocols as it readily dissolves most Boc-protected amino acids and is compatible with TFA.[5][9]
Q3: What are the consequences of poor H-Trp(Boc)-OH solubility during a coupling reaction?
A3: Poor solubility of the incoming amino acid is a primary cause of incomplete coupling reactions. This leads to a heterogeneous reaction mixture and can result in several negative outcomes:
-
Peptide Chain Truncation: Failure to couple results in a shorter, incomplete peptide sequence, which can be difficult to separate from the desired product.[10]
-
Low Final Yield: A significant portion of the peptide chains will not be extended, leading to a poor overall yield of the target peptide.[1]
-
Difficult Purification: The final crude product will contain a mixture of the target peptide and deletion sequences, complicating purification by HPLC.[2]
Q4: How can I visually troubleshoot a potential solubility issue during coupling?
A4: A logical workflow can help diagnose and solve solubility-related coupling problems. The diagram below outlines a step-by-step troubleshooting process.
Caption: Troubleshooting workflow for H-Trp(Boc)-OH solubility issues.
Troubleshooting Guide & Data
When faced with poor coupling efficiency, a systematic approach to improving the solubility of H-Trp(Boc)-OH is essential.
Solubility Data
Direct quantitative solubility data for H-Trp(Boc)-OH is not extensively published. However, qualitative data for the related Fmoc-Trp(Boc)-OH and general principles of peptide chemistry provide a strong indication of suitable solvents.
Table 1: Qualitative Solubility of Trp(Boc) Derivatives in Common SPPS Solvents
| Solvent | Abbreviation | Polarity | Suitability for H-Trp(Boc)-OH | Notes |
|---|---|---|---|---|
| N,N-Dimethylformamide | DMF | High | Good | Standard solvent, but ensure it is high purity and amine-free.[5] |
| N-Methyl-2-pyrrolidone | NMP | High | Excellent | Often superior to DMF for dissolving difficult sequences and reagents.[5] |
| Dimethyl sulfoxide | DMSO | High | Excellent | Very effective, especially as a co-solvent to disrupt aggregation.[7][8] |
| Dichloromethane | DCM | Medium | Good | Commonly used in Boc-SPPS; good for dissolving Boc-protected amino acids.[5][9] |
| Tetrahydrofuran | THF | Medium | Moderate | Can be used, but generally less effective than DMF or NMP. |
| Acetonitrile | ACN | High | Moderate | Lower dissolving power for large protected amino acids compared to DMF. |
| Water | H₂O | High | Poor | Insoluble due to the large nonpolar Boc-protected indole group.[11] |
Strategies for Improving Solubility
Table 2: Troubleshooting Strategies for Poor H-Trp(Boc)-OH Solubility
| Strategy | Description | Considerations |
|---|---|---|
| Solvent Selection | Switch from a standard solvent like DMF to a stronger one like NMP. | NMP is more viscous and expensive but often improves yields for difficult couplings.[5] |
| Use of Co-solvents | Add a small percentage (10-25%) of DMSO to your primary solvent (e.g., DMF or NMP). | DMSO can disrupt intermolecular hydrogen bonding that leads to aggregation and poor solubility.[3][6] |
| Sonication | Place the vial containing the amino acid and solvent in an ultrasonic bath for 5-10 minutes. | This provides energy to break up solid particles and aid dissolution.[9][11] |
| Gentle Warming | Warm the amino acid solution to 30-40°C. | Use with caution. While it increases solubility, excessive heat can increase the risk of racemization, especially with certain coupling reagents.[3] |
| Use of Chaotropic Salts | Add a low concentration of a salt like LiCl to the solvent. | This method is more common for dissolving large, aggregated peptide fragments but can be effective.[6] |
| Pre-activation Time | Allow the coupling reagents to fully activate the H-Trp(Boc)-OH before adding it to the resin. | The activated species is often more soluble than the free amino acid.[12] |
Experimental Protocols
Protocol 1: Gravimetric Determination of H-Trp(Boc)-OH Solubility
This protocol allows researchers to determine the saturation solubility of H-Trp(Boc)-OH in a specific solvent system. This is useful for optimizing reaction concentrations.
Materials:
-
H-Trp(Boc)-OH (solid)
-
Solvent of interest (e.g., NMP, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Caption: Workflow for gravimetric solubility determination.
Procedure:
-
Preparation: Add an excess amount of H-Trp(Boc)-OH to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed. Record the mass.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the remaining undissolved solid.
-
Sample Transfer: Carefully pipette a known volume (e.g., 1.0 mL) of the clear supernatant into a new, pre-weighed vial.
-
Solvent Evaporation: Remove the solvent from the second vial under vacuum or by gentle heating in a drying oven.
-
Final Weighing: Once completely dry, weigh the second vial to determine the mass of the dissolved H-Trp(Boc)-OH.
-
Calculation: Calculate the solubility by dividing the mass of the dissolved solid by the volume of the supernatant transferred (e.g., mg/mL).
Protocol 2: Optimized Coupling of H-Trp(Boc)-OH
This protocol incorporates strategies to overcome common solubility issues during a coupling step in solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
H-Trp(Boc)-OH (3-5 equivalents)
-
Coupling reagent, e.g., HBTU (3-5 equivalents)
-
Base, e.g., DIPEA (6-10 equivalents)
-
Solvent: NMP (or DMF with 10% DMSO)
Caption: Factors influencing a successful coupling reaction.
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (e.g., NMP) for at least 30 minutes. If the previous step was Fmoc deprotection, ensure the resin is thoroughly washed.
-
Amino Acid Dissolution: In a separate vessel, add the H-Trp(Boc)-OH, the coupling reagent (e.g., HBTU), and the solvent.
-
Solubilization: Gently agitate the mixture. If the solid does not dissolve completely within 2-3 minutes, place the vessel in an ultrasonic bath for 5 minutes.[9]
-
Activation: Add the base (DIPEA) to the amino acid solution and allow it to pre-activate for 1-2 minutes. The solution should become and remain clear.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines if coupling to proline) to monitor the reaction's completion. If the test remains positive, indicating free amines, the coupling can be repeated.[2]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with the solvent (e.g., 3-5 times with NMP) to remove any excess reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]
- 8. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 9. Article | KnE Open [kneopen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Technical Support Center: Optimizing Cleavage of Trp(Boc)-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acidic cleavage of peptides containing N-Boc-protected tryptophan (Trp(Boc)). Proper cleavage conditions are critical to prevent side reactions and ensure high purity and yield of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction affecting tryptophan during cleavage, and how does Trp(Boc) help?
A1: The primary side reaction is the alkylation of the electron-rich indole side chain of tryptophan by reactive carbocations.[1][2] These carbocations, such as the tert-butyl cation, are generated from the cleavage of Boc-protecting groups and other acid-labile side-chain protecting groups under strong acidic conditions (e.g., with Trifluoroacetic Acid - TFA).[2] Using Fmoc-Trp(Boc)-OH during synthesis protects the indole nitrogen, significantly reducing its susceptibility to these electrophilic attacks and minimizing the formation of alkylated side products.[3]
Q2: What are scavengers, and why are they essential for cleaving Trp(Boc)-containing peptides?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap, or "scavenge," reactive carbocations before they can modify sensitive amino acid residues.[1][3] For tryptophan, scavengers are crucial for quenching electrophiles that could otherwise lead to unwanted alkylation, resulting in impurities that are often difficult to separate from the desired peptide.[2]
Q3: Which scavengers are most effective for protecting tryptophan?
A3: Trialkylsilanes, such as Triisopropylsilane (TIS), are highly effective scavengers for protecting Trp(Boc) residues. TIS is particularly efficient at quenching the highly stabilized trityl cations and other carbocations.[3] Other commonly used scavengers include water, 1,2-ethanedithiol (EDT), and thioanisole.[4] However, care must be taken with thioanisole, as its cation adducts can potentially alkylate the indole nitrogen of unprotected tryptophan. A common and effective non-odorous cocktail for most sequences containing Trp(Boc) is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[2]
Q4: Can I use a universal cleavage cocktail like Reagent K for a Trp(Boc)-containing peptide?
A4: Yes, Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust and popular cleavage mixture designed for peptides with multiple sensitive residues, including tryptophan.[3] However, due to the effectiveness of the Trp(Boc) protecting group, such complex and malodorous mixtures are often unnecessary. For many peptides, a simpler cocktail like TFA/TIS/H₂O provides excellent results with fewer toxic and odorous components.
Q5: How long should the cleavage reaction be carried out?
A5: A typical cleavage time is 1.5 to 2 hours at room temperature.[5] However, the optimal duration depends on the specific peptide sequence and the lability of other side-chain protecting groups present.[5] For peptides with multiple, less acid-labile protecting groups (like Arg(Pmc)), the cleavage time may need to be extended up to four hours.[5] It is always recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete Cleavage: The reaction time was too short, or the acid concentration was insufficient to remove all side-chain protecting groups or cleave the peptide from the resin. | Optimize Reaction Time: Perform a time-course study (e.g., 1, 2, 4 hours) on a small scale to find the optimal cleavage duration.[5] For peptides with multiple Arg(Pmc/Pbf) groups, cleavage may require up to 3-4 hours.[5] |
| Poor Peptide Precipitation: The peptide is too soluble in the precipitation solvent (typically cold diethyl ether). | Increase Solvent Volume: Use a larger volume (at least 10-fold excess) of ice-cold diethyl ether to precipitate the peptide.[3] Reduce TFA Volume: Before adding ether, carefully reduce the volume of the TFA filtrate under a gentle stream of nitrogen.[5] | |
| Re-attachment to Resin: The C-terminal tryptophan residue can be susceptible to re-attachment to the resin linker cation. | Use Trp(Boc) Protection: The Boc group on the indole nitrogen effectively suppresses this side reaction. | |
| Extra Peaks in HPLC/MS (e.g., +56 Da, +72 Da) | Tryptophan Alkylation: Despite Trp(Boc) protection, insufficient or ineffective scavengers allowed some carbocations (e.g., tert-butyl, +56 Da) to modify the indole ring. | Ensure Scavenger Efficacy: Use a fresh, high-quality cleavage cocktail. A recommended mixture is TFA/TIS/H₂O (95:2.5:2.5).[2] TIS is a very effective scavenger for carbocations.[3] |
| Sulfonation from Arg Protecting Groups: If the peptide also contains Arg(Pmc/Pbf), sulfonyl species can be transferred to the tryptophan indole ring during cleavage. | Use Trp(Boc) with Arg(Pbf): The combination of Trp(Boc) and Arg(Pbf) has been shown to result in extremely low levels of Trp alkylation, even in the absence of scavengers.[6] | |
| Oxidation of Tryptophan: Exposure to air or use of peroxide-containing ether can lead to oxidation of the indole ring. | Work Under Inert Atmosphere: Perform the cleavage reaction under a nitrogen blanket to minimize oxidation. Use High-Quality Ether: Ensure the diethyl ether used for precipitation is peroxide-free.[7] | |
| Peptide Discoloration (Yellow/Red/Purple) | Cation Formation: The deep yellow color is often due to the formation of stable carbocations, such as the trityl cation, which are chromophores.[5] The color may change as these cations react with scavengers. | This is a normal observation and indicates that protecting groups are being cleaved.[7] The color should disappear after the peptide is precipitated and washed thoroughly with cold ether to remove the scavengers and their byproducts.[5] |
Data Presentation
Comparison of Scavenger Cocktails for Trp-Containing Peptides
The following table summarizes the effectiveness of different cleavage cocktails in minimizing side reactions for peptides containing tryptophan. The data is compiled from various studies and represents typical outcomes.
| Cleavage Cocktail | Composition (v/v) | Target Residues & Benefits | Typical Purity of Crude Peptide |
| TFA / TIS / H₂O | 95 / 2.5 / 2.5 | General Purpose: Excellent for peptides with Trp(Boc). TIS is a highly effective, non-odorous scavenger for carbocations.[2] | High (>85%) |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) | Highly Sensitive Peptides: For sequences with multiple Cys, Met, Trp, and Arg residues.[3] Provides robust scavenging but is highly odorous. | High (>80%) |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90 / 5 / 3 / 2) | Arg(Pmc/Pbf) & Trp: Effective for peptides containing both Arg and Trp, but can still result in Trp modification by Pmc groups.[4] | Variable (70-80%) |
Experimental Protocols
Recommended Protocol: TFA/TIS/H₂O Cleavage of Trp(Boc)-Peptide from Resin
This protocol is suitable for the final cleavage and deprotection of a peptide synthesized with a Trp(Boc) residue on an acid-labile resin (e.g., Wang or Rink Amide resin).
Materials:
-
Dried peptidyl-resin (e.g., 100 mg)
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Ice-cold diethyl ether (peroxide-free)
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the dried peptidyl-resin (100 mg) with DCM (2 x 5 mL) in a reaction vessel and dry it under a high vacuum for at least 1 hour.[3]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare 2 mL of the cleavage cocktail by combining the reagents in the following order: TFA (1.9 mL, 95%), TIS (0.05 mL, 2.5%), and deionized water (0.05 mL, 2.5%).[3] Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 1.5 to 2 hours.[5]
-
Peptide Isolation: Filter the resin using a sintered glass funnel and collect the TFA filtrate into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA (approx. 0.5 mL each) to ensure complete recovery of the peptide.[3]
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a separate centrifuge tube containing at least 10 volumes of ice-cold diethyl ether (e.g., 30 mL).[3] A white precipitate of the crude peptide should form immediately.
-
Incubation: To maximize precipitation, incubate the mixture at -20°C for at least 30 minutes.[3]
-
Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet three times with cold diethyl ether to remove residual scavengers and TFA.[5]
-
Drying: Dry the final peptide product under a high vacuum to remove all traces of ether. The crude peptide is now ready for analysis (HPLC/MS) and purification.
Visualizations
Caption: Workflow for peptide cleavage and deprotection.
Caption: Troubleshooting decision tree for cleavage issues.
Caption: Mechanism of scavenger action in preventing Trp alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Difficult Sequences with H-Trp(Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing difficult peptide sequences containing H-Trp(Boc)-OH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of peptide sequences containing tryptophan, with a focus on the use of H-Trp(Boc)-OH to protect the indole side chain.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low coupling efficiency or incomplete reaction after incorporating H-Trp(Boc)-OH (Positive Kaiser test) | 1. Steric hindrance: The bulky Boc group on the tryptophan indole ring, combined with aggregation of the growing peptide chain, can impede the coupling reaction. 2. Suboptimal activation: The chosen coupling reagent may not be sufficiently potent for the difficult coupling. 3. Peptide aggregation: The peptide sequence may be forming secondary structures on the resin, blocking reactive sites. | 1. Perform a double coupling: Re-introduce the activated H-Trp(Boc)-OH to the resin for a second coupling cycle. 2. Use a more potent coupling reagent: Switch to reagents known for high efficiency with sterically hindered amino acids, such as HATU, HBTU, or PyBOP.[1] 3. Increase reaction time and/or temperature: Extend the coupling time or consider microwave-assisted synthesis to enhance reaction kinetics.[2][3] 4. Improve solvation: Switch to solvents like NMP or a "magic mixture" (DCM/DMF/NMP) to disrupt peptide aggregation.[1] |
| Presence of deletion sequences lacking tryptophan in the final product | Incomplete coupling of H-Trp(Boc)-OH: Failure to achieve complete coupling before proceeding to the next amino acid addition. | Ensure a negative Kaiser test: Always confirm the completion of the coupling step before deprotection of the N-terminal Fmoc group for the subsequent coupling. If the Kaiser test is positive, perform a second coupling. |
| Side products observed after final cleavage (e.g., unexpected peaks in HPLC, mass additions) | 1. Oxidation of the tryptophan indole ring: The indole ring is susceptible to oxidation during synthesis and cleavage.[4] 2. Alkylation of the tryptophan side chain: Reactive cations generated during the cleavage of other protecting groups (e.g., from Arg(Pbf)) can alkylate the tryptophan indole ring. 3. Incomplete removal of the Boc group from tryptophan: Residual Boc group on the indole nitrogen. | 1. Use an optimized scavenger cocktail during cleavage: Employ a scavenger mixture designed to protect tryptophan, such as "Reagent K" (TFA/water/phenol/thioanisole/EDT).[5][6] 2. Ensure complete deprotection: Extend the cleavage time if necessary, especially for long peptides or those with multiple protecting groups that are slow to cleave.[7] |
| Poor solubility of the crude peptide after cleavage | Peptide aggregation: The final deprotected peptide has a high propensity to aggregate, making it difficult to dissolve for purification. | 1. Test a range of solvents: Attempt to dissolve the peptide in different solvent systems, including those with organic modifiers (e.g., acetonitrile, DMSO) or chaotropic agents. 2. Lyophilize from an appropriate solvent: Dissolving the peptide in a solvent like acetic acid or trifluoroethanol (TFE) before lyophilization can sometimes yield a more soluble powder. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a protecting group on the tryptophan side chain, such as in H-Trp(Boc)-OH?
A1: The indole side chain of tryptophan is highly susceptible to oxidation and electrophilic substitution.[4] During solid-phase peptide synthesis (SPPS), particularly during the acidic conditions of final cleavage, reactive carbocations are generated from the removal of other protecting groups. These can alkylate the tryptophan indole ring, leading to undesired side products. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of H-Trp(Boc)-OH effectively shields it from these side reactions.[7]
Q2: What are the most common side reactions involving tryptophan during peptide synthesis and how can they be minimized?
A2: The most common side reactions are oxidation of the indole ring and alkylation by carbocations generated during cleavage. To minimize these:
-
Use H-Trp(Boc)-OH: This protects the indole nitrogen from electrophilic attack.[7]
-
Employ a scavenger cocktail during cleavage: Scavengers such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole are crucial for quenching reactive cations.[5][6] "Reagent K" is a widely used cocktail for peptides containing sensitive residues like tryptophan.[5][6]
Q3: What are "difficult sequences" and how do they relate to tryptophan-containing peptides?
A3: "Difficult sequences" are peptide chains that are prone to aggregation on the solid support due to the formation of stable secondary structures like β-sheets.[8] This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions.[8] Peptides containing multiple hydrophobic residues, including tryptophan, are often classified as difficult sequences.
Q4: When should I consider using microwave-assisted peptide synthesis for sequences with H-Trp(Boc)-OH?
A4: Microwave-assisted SPPS can be particularly beneficial for difficult sequences as it can accelerate both the deprotection and coupling steps.[2][9] The rapid heating can help to disrupt peptide aggregation and overcome the steric hindrance associated with coupling bulky amino acids like H-Trp(Boc)-OH, leading to higher yields and purity in a shorter amount of time.[2][9]
Q5: How do I choose the best coupling reagent for incorporating H-Trp(Boc)-OH into a difficult sequence?
A5: For difficult couplings involving sterically hindered amino acids like H-Trp(Boc)-OH, it is advisable to use a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP, are generally more effective than carbodiimides (e.g., DIC) in these situations.[1][10] The choice may also depend on factors like cost and the potential for racemization.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Speed | Efficacy for Hindered Couplings | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient, forms a more reactive OAt-ester. Often preferred for rapid and difficult couplings.[10][11] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Widely used and effective reagents. By-products are generally soluble.[10] |
| PyBOP | Phosphonium | Fast | High | Low | Good for sterically hindered couplings and can suppress racemization.[11] |
| COMU | Uronium/Aminium | Very Fast | Very High | Low | High solubility and efficiency, considered a safer alternative to HOBt/HOAt-based reagents.[10] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Low | Cost-effective but may be less efficient and require longer reaction times for difficult couplings.[11] |
Table 2: Common Scavenger Cocktails for Cleavage of Tryptophan-Containing Peptides
| Reagent Cocktail | Composition (v/v) | Target Residues | Notes |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Arg(Pmc/Pbf), Trp, Cys, Met, Tyr | A robust and widely used cocktail for peptides with a variety of sensitive residues.[5][6] |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, some protection for Trp | TIS is a good scavenger for the trityl group and provides some protection for tryptophan. May not be sufficient for peptides with multiple sensitive residues. |
| TFA/EDT/TIS/Water | TFA/EDT/TIS/H₂O (94:2.5:1:2.5) | Trp, Cys, Met | The addition of EDT provides enhanced protection for sulfur-containing residues and tryptophan. |
Experimental Protocols
Protocol 1: Double Coupling of H-Trp(Boc)-OH in a Difficult Sequence
This protocol is recommended when a positive Kaiser test is observed after the initial coupling of H-Trp(Boc)-OH.
-
Initial Coupling:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide.
-
In a separate vessel, pre-activate 3 equivalents of Fmoc-Trp(Boc)-OH with 2.9 equivalents of a suitable coupling reagent (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Double Coupling (if Kaiser test is positive):
-
Wash the resin thoroughly with DMF (3x) to remove any by-products from the first coupling.
-
Repeat the pre-activation step with a fresh solution of Fmoc-Trp(Boc)-OH, coupling reagent, and base.
-
Add the new activated amino acid solution to the resin and agitate for an additional 1-2 hours.
-
Perform a second Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next Fmoc deprotection step.
-
Protocol 2: Microwave-Assisted Coupling of H-Trp(Boc)-OH
This protocol can be adapted for most commercial microwave peptide synthesizers.
-
Resin Preparation: Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 30 seconds at 50W followed by 3 minutes at 75°C).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Add a solution of 5 equivalents of Fmoc-Trp(Boc)-OH, 4.9 equivalents of coupling reagent (e.g., HATU), and 10 equivalents of base (e.g., DIPEA) in DMF to the resin.
-
Apply microwave irradiation (e.g., 30 seconds at 50W followed by 5 minutes at 90°C).
-
-
Washing: Wash the resin with DMF and perform a Kaiser test to confirm complete coupling.
-
Repeat Cycle: Continue with the synthesis of the peptide.
Protocol 3: Cleavage and Deprotection using Reagent K
This protocol is designed to minimize side reactions for peptides containing tryptophan and other sensitive residues.
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare Reagent K by mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5 (v/v).
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan-PNA gc Conjugates Self-Assemble to Form Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Tryptophan Protection During Peptide Cleavage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of scavengers to protect tryptophan residues during the acidic cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to protect tryptophan during TFA cleavage?
A1: During cleavage with trifluoroacetic acid (TFA), acid-labile side-chain protecting groups (e.g., Boc from Lys, tBu from Ser/Thr/Tyr) are removed, generating highly reactive electrophilic carbocations, most notably the tert-butyl cation.[1][2] The indole ring of tryptophan is electron-rich and highly nucleophilic, making it extremely susceptible to electrophilic attack by these carbocations.[1][3] This can lead to undesired side reactions like alkylation (e.g., tert-butylation), oxidation, and modification by byproducts from arginine protecting groups (Pmc, Pbf), resulting in impurities that are difficult to separate from the target peptide and a lower overall yield.[4]
Q2: What are the most common side reactions involving tryptophan during cleavage?
A2: The most prevalent side reactions are:
-
Alkylation: The indole ring is alkylated by carbocations. The most common modification is the addition of a tert-butyl group (+56 Da), which can occur at various positions on the indole ring.[1] Carbocations can also be generated from the resin linker (e.g., Wang resin), leading to linker-based adducts.[5]
-
Oxidation: The indole ring can be oxidized, leading to products such as oxindolylalanine (+16 Da) or kynurenine.[4] This can be exacerbated by the presence of air or peroxides in solvents.
-
Sulfonation: When cleaving peptides containing arginine protected with sulfonyl-based groups like Pmc or Pbf, reactive sulfonyl cations can be generated that modify the tryptophan residue.
Q3: What are scavengers and how do they work to protect tryptophan?
A3: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap, or "scavenge," the reactive carbocations and other electrophilic species generated during deprotection.[2][4] They react with these electrophiles at a much faster rate than the sensitive amino acid residues, effectively neutralizing them before they can cause unwanted modifications to the peptide.[6] Common scavengers work by providing a more attractive target for the electrophiles.
Q4: What are the most common scavengers used for tryptophan protection?
A4: A cocktail of scavengers is typically used for comprehensive protection. Common components include:
-
Triisopropylsilane (TIS): A reducing agent that is highly effective at scavenging carbocations, particularly the trityl cation. It is a less odorous alternative to thiols.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is an excellent scavenger for tert-butyl cations and helps prevent the acid-catalyzed oxidation of tryptophan.[7] It also helps keep cysteine residues in their reduced state.
-
Water (H₂O): Acts as a scavenger for tert-butyl cations.[8]
-
Thioanisole: A scavenger that can also accelerate the removal of Arg(Pmc/Pbf) protecting groups. However, it should be used with caution as its cation adducts can potentially alkylate the indole nitrogen of tryptophan.[2][9]
-
Phenol: Believed to offer some protection to tyrosine and tryptophan residues.
Q5: Is there an alternative to using scavengers for tryptophan protection?
A5: Yes. The most effective strategy to prevent tryptophan side reactions is to use a pre-protected tryptophan derivative, Fmoc-Trp(Boc)-OH , during synthesis. The Boc group on the indole nitrogen protects it from electrophilic attack during TFA cleavage. The Boc group is stable during the Fmoc deprotection steps with piperidine but is cleaved simultaneously with other side-chain protecting groups in the final TFA step, yielding the unmodified tryptophan residue. This approach is highly recommended for peptides containing both arginine and tryptophan.
Troubleshooting Guides
Issue 1: My LC-MS analysis shows a significant peak at +56 Da relative to my target peptide mass.
-
Problem: This mass shift is characteristic of tert-butylation of your peptide. If your sequence contains tryptophan, it is the most likely site of this modification.
-
Cause: Insufficient or ineffective scavenging of tert-butyl cations generated from Boc or tBu protecting groups during TFA cleavage.
-
Solutions:
-
Optimize Scavenger Cocktail: If you are using a simple cocktail like TFA/H₂O/TIS (95:2.5:2.5), it may not be sufficient. Add a more potent carbocation scavenger like 1,2-ethanedithiol (EDT). A robust cocktail for Trp-containing peptides is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).[9]
-
Use Fmoc-Trp(Boc)-OH: For future syntheses of this peptide, the most reliable solution is to use Fmoc-Trp(Boc)-OH as the building block. This directly protects the indole ring, significantly reducing the risk of alkylation.
-
Check Reagent Quality: Ensure your TFA and scavengers are fresh and of high quality. Old or degraded scavengers will be less effective.
-
Issue 2: The cleavage solution turned dark brown/purple, and the crude peptide has poor purity with multiple unidentified peaks.
-
Problem: Discoloration often indicates oxidation of the tryptophan indole ring.
-
Cause: Exposure to oxygen or oxidative species during cleavage.
-
Solutions:
-
Incorporate an Antioxidant Scavenger: 1,2-Ethanedithiol (EDT) is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[7] Ensure it is included in your cleavage cocktail.
-
Work Under Inert Atmosphere: Perform the cleavage reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Degas Solvents: Ensure all solvents, especially the ether used for precipitation, are thoroughly degassed or are peroxide-free.
-
Issue 3: My peptide contains both Arg(Pbf) and Trp, and I'm seeing a +252 Da adduct.
-
Problem: This mass shift corresponds to the modification of tryptophan by the Pbf protecting group from arginine.
-
Cause: The reactive species generated during the cleavage of the Pbf group can alkylate the tryptophan indole ring, especially if the two residues are close in the peptide sequence. Standard scavenger cocktails may not completely prevent this intramolecular side reaction.
-
Solutions:
-
Use Fmoc-Trp(Boc)-OH: This is the most effective solution. Protecting the indole nitrogen with a Boc group prevents this side reaction almost completely.
-
Use a Potent Scavenger Cocktail: A more complex mixture like Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) can be more effective at suppressing this side reaction than simpler cocktails, although it may not eliminate it entirely.[10]
-
Increase Scavenger Concentration: A slight increase in the proportion of scavengers may help, but using Fmoc-Trp(Boc)-OH is the preferred method.
-
Data Presentation: Scavenger Cocktail Effectiveness
The selection of a scavenger cocktail is critical and depends on the peptide sequence. The following table summarizes common cocktails and their typical applications. Direct quantitative comparisons are challenging as effectiveness is sequence-dependent.
| Scavenger Cocktail (v/v/v) | Composition | Primary Application & Remarks |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for peptides without highly sensitive residues (Trp, Cys, Met). TIS is a good carbocation scavenger. |
| Trp/Cys Protection | 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met. EDT protects against oxidation and is a strong carbocation scavenger.[7][9] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, "universal" cocktail for complex peptides, especially those with multiple Arg(Pbf/Pmc) and Trp residues.[2] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Another strong cocktail for challenging sequences.[10] |
Note: For a model peptide containing both Trp and Arg(Pmc), cleavage with Reagent K, Reagent R, and a TFA/EDT/H₂O cocktail all resulted in approximately 22-30% of a Trp-Pmc adduct, highlighting the utility of Fmoc-Trp(Boc)-OH in such cases.[10]
Experimental Protocols
Protocol: Standard TFA Cleavage of a Tryptophan-Containing Peptide
This protocol provides a general procedure for cleaving a peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether (or methyl t-butyl ether)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg, ~0.1 mmol) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to swell it and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Prepare Fresh in a Fume Hood):
-
For 100 mg of resin, prepare 2 mL of the cleavage cocktail.
-
Carefully combine the reagents in the following order: 1.85 mL TFA, 0.05 mL TIS, 0.05 mL deionized water, and 0.05 mL EDT. (This corresponds to a 92.5:2.5:2.5:2.5 v/v/v/v ratio).
-
Mix gently.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate or swirl the mixture at room temperature.
-
Allow the reaction to proceed for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the time may need to be extended to 4 hours.
-
-
Peptide Precipitation:
-
Filter the TFA solution containing the cleaved peptide through the frit into a cold 15 mL centrifuge tube containing ~10 mL of cold diethyl ether.
-
Rinse the resin with a small amount of fresh TFA (~0.5 mL) and add this to the ether.
-
A white precipitate of the crude peptide should form immediately.
-
-
Peptide Isolation and Washing:
-
Place the centrifuge tube on ice for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding another 10 mL of cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to thoroughly remove scavengers and cleaved protecting groups.
-
-
Drying:
-
After the final wash and decanting, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The peptide is now ready for analysis (LC-MS, HPLC) and purification.
-
Visualizations
Caption: Tryptophan alkylation pathway during TFA cleavage.
Caption: Mechanism of scavenger action in protecting tryptophan.
Caption: Experimental workflow for peptide cleavage and isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Tryptophan Incorporation in Peptide Synthesis: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, the synthesis of pure, high-quality peptides is paramount. The incorporation of tryptophan, an amino acid with a reactive indole side chain, presents a significant challenge. This guide provides an objective comparison of using Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan (H-Trp(Boc)-OH) versus unprotected tryptophan in solid-phase peptide synthesis (SPPS), with a focus on the resulting purity as determined by High-Performance Liquid Chromatography (HPLC) analysis.
The indole side chain of tryptophan is highly susceptible to modification by reactive carbocations generated during the final trifluoroacetic acid (TFA) cleavage step of SPPS. These side reactions can lead to significant impurities that are often difficult to separate from the desired peptide, impacting yield and biological activity. The use of a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group in H-Trp(Boc)-OH, is a key strategy to mitigate these undesirable modifications.
Performance Comparison: H-Trp(Boc)-OH vs. Unprotected Trp
The primary advantage of using H-Trp(Boc)-OH lies in the significant reduction of side-product formation, leading to a much purer crude peptide product. The Boc group effectively shields the indole nucleus from alkylation and other modifications during the acidic cleavage conditions.
| Parameter | Peptide Synthesized with H-Trp(Boc)-OH | Peptide Synthesized with Unprotected H-Trp-OH |
| Crude Peptide Purity (by HPLC) | High (Side reactions are minimal) | Lower (Significant side products observed) |
| Major Side Products | Minimal tryptophan modification | 22-30% Trp-(Pmc) Adduct (when Arg(Pmc) is present)[1] |
| Expected Yield of Desired Peptide | High | Compromised due to side-product formation |
| Purification Complexity | Reduced | Increased due to closely eluting impurities |
Note: Data is based on literature findings for peptides containing Arg(Pmc), a common source of carbocations during cleavage.
The Logical Pathway: From Synthesis Choice to HPLC Result
The choice of tryptophan derivative directly influences the outcome of the peptide synthesis and subsequent analysis. This decision is a critical control point for ensuring the desired product's purity.
Experimental Protocols
Reproducible and accurate HPLC analysis relies on well-defined experimental protocols. Below are detailed methodologies for peptide synthesis, cleavage, and subsequent HPLC analysis.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in a compatible solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Nα-Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (e.g., H-Trp(Boc)-OH or unprotected H-Trp-OH), an activating agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Allow the coupling reaction to proceed to completion.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
Peptide Cleavage and Deprotection
-
Resin Washing and Drying: After the final coupling step and Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
HPLC Analysis of Crude Peptide
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A (see below). For peptides with solubility issues, a small amount of acetonitrile or dimethyl sulfoxide (DMSO) can be added.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for tryptophan and other aromatic residues).
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution:
-
A linear gradient is recommended for the separation of the peptide from its impurities. A typical gradient is as follows:
-
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 30.0 | 65 |
| 32.0 | 95 |
| 35.0 | 95 |
| 36.0 | 5 |
| 40.0 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide by determining the percentage of the main peak area relative to the total area of all peaks.
-
Experimental Workflow Visualization
The process from peptide synthesis to purity assessment follows a structured workflow. Understanding this flow is crucial for troubleshooting and optimizing results.
References
Mass Spectrometry of Crude Peptides with H-Trp(Boc)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is a critical step in ensuring product quality, safety, and efficacy. The incorporation of amino acids with protecting groups, such as N-tert-butyloxycarbonyl-L-tryptophan (H-Trp(Boc)-OH), introduces unique challenges and considerations in the analysis of crude peptide mixtures by mass spectrometry. This guide provides an objective comparison of the mass spectrometric behavior of crude peptides containing H-Trp(Boc)-OH versus those with unprotected tryptophan, supported by experimental protocols and data.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to prevent unwanted side reactions at the indole nitrogen of tryptophan. While essential for synthesis, its presence significantly influences the fragmentation patterns observed in mass spectrometry and can give rise to a distinct impurity profile in the crude product. Understanding these differences is paramount for accurate data interpretation and process optimization.
Comparison of Mass Spectrometric Behavior
The mass spectrometric analysis of a crude peptide containing H-Trp(Boc)-OH reveals a more complex fragmentation pattern compared to its unprotected counterpart. The labile nature of the Boc group under typical ionization conditions leads to characteristic neutral losses, which can be both a diagnostic tool and a source of spectral complexity.
Key Fragmentation Differences
A primary distinction in the ESI-MS/MS analysis of a Trp(Boc)-containing peptide is the facile neutral loss of the Boc group or its fragments. The most common losses are:
-
Loss of isobutylene (56.11 Da): A primary fragmentation pathway resulting from the cleavage of the tert-butyl group.
-
Loss of the entire Boc group (100.12 Da): This is also a prominent fragmentation event.[1]
In contrast, peptides with unprotected tryptophan do not exhibit these specific losses. Instead, fragmentation of the unprotected tryptophan side chain can lead to other characteristic ions, although these are typically less dominant than the backbone fragmentation. The indole ring itself is relatively stable, but oxidation products (+16 Da, +32 Da) are common impurities in crude peptides.[1]
The presence of the Boc group can also influence the overall ionization efficiency of the peptide, though this effect is sequence-dependent.
Impurity Profile Comparison
The impurity profile of a crude peptide synthesized with H-Trp(Boc)-OH is characteristically different from a synthesis with unprotected tryptophan.
-
Incomplete Deprotection: A significant impurity in Trp(Boc) syntheses is the presence of the desired peptide with the Boc group still attached. This will appear as a peak with a mass increase of 100.12 Da compared to the target peptide.
-
Alkylation of the Indole Ring: During the acidic cleavage step to remove the Boc group, the generated tert-butyl cation can alkylate the indole ring of tryptophan.[1] This results in an adduct with a mass increase of 56.11 Da.
-
Deletion and Truncated Sequences: These are common impurities in all solid-phase peptide syntheses and are not specific to the use of H-Trp(Boc)-OH.[2][3] Deletion sequences lack one or more amino acids, while truncated sequences are shorter versions of the target peptide.
Crude peptides synthesized with unprotected tryptophan are more susceptible to oxidation of the indole ring, leading to impurities with mass increases of +16 Da (mono-oxidation) and +32 Da (di-oxidation).[1]
Quantitative Data Summary
The following tables provide a representative summary of the expected mass spectrometric data for a crude hypothetical pentapeptide (Gly-Trp-Ala-Leu-Gly) synthesized with either H-Trp(Boc)-OH or unprotected H-Trp-OH.
Table 1: Mass Spectrometry Data for Crude Peptide with H-Trp(Boc)-OH
| Species | Theoretical Monoisotopic Mass (Da) | Observed m/z (singly charged) | Expected Relative Abundance (%) |
| Target Peptide (deprotected) | 517.26 | 518.27 | 70 |
| Peptide + Boc | 617.31 | 618.32 | 15 |
| Peptide + t-butyl | 573.32 | 574.33 | 5 |
| Deletion Sequence (e.g., -Ala) | 446.22 | 447.23 | 5 |
| Truncated Sequence (e.g., Gly-Trp-Ala-Leu) | 416.23 | 417.24 | 5 |
Table 2: Mass Spectrometry Data for Crude Peptide with Unprotected H-Trp-OH
| Species | Theoretical Monoisotopic Mass (Da) | Observed m/z (singly charged) | Expected Relative Abundance (%) |
| Target Peptide | 517.26 | 518.27 | 85 |
| Peptide + O | 533.25 | 534.26 | 5 |
| Peptide + 2O | 549.25 | 550.26 | 2 |
| Deletion Sequence (e.g., -Ala) | 446.22 | 447.23 | 4 |
| Truncated Sequence (e.g., Gly-Trp-Ala-Leu) | 416.23 | 417.24 | 4 |
Experimental Protocols
Accurate analysis of crude peptides requires optimized sample preparation and mass spectrometry methods.
Sample Preparation for LC-MS Analysis
-
Dissolution: Accurately weigh approximately 1 mg of the crude peptide and dissolve it in 1 mL of a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid or trifluoroacetic acid (TFA) to aid dissolution and improve chromatographic peak shape.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material.
-
Dilution: Dilute the supernatant to a final concentration of approximately 0.1 mg/mL with the initial dissolution solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is standard for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min for HPLC.
-
Injection Volume: 5 - 10 µL.
-
MS System: An electrospray ionization (ESI) mass spectrometer capable of MS and MS/MS analysis.
-
Ionization Mode: Positive ion mode is standard for peptides.
-
MS Scan Range: A range of m/z 200-2000 is typically sufficient to cover the expected parent and fragment ions.
-
MS/MS Analysis: Data-dependent acquisition (DDA) is commonly used to trigger MS/MS scans on the most abundant precursor ions to obtain fragmentation data for sequence confirmation and impurity identification.
Visualizing Workflows and Fragmentation
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the key fragmentation pathways.
Caption: Experimental workflow for crude peptide analysis.
Caption: Key fragmentation pathways of the Trp(Boc) side chain.
References
A Comparative Guide to the Purity Assessment of H-Trp(Boc)-OH by HPLC
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of protected amino acids like H-Trp(Boc)-OH is paramount for the successful synthesis of peptides and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands out as the primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of HPLC with other analytical techniques for the purity assessment of H-Trp(Boc)-OH, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods for Purity Assessment
While HPLC is the industry standard for the purity analysis of H-Trp(Boc)-OH, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) also provide valuable information. The choice of method often depends on the specific purity aspect being investigated (e.g., chemical purity vs. enantiomeric purity) and the available instrumentation.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Typical Purity Specification for H-Trp(Boc)-OH |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, excellent for separating closely related impurities, widely available. | May not resolve enantiomers without a chiral stationary phase or additive. | ≥98% or ≥99%[1][2] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct and accurate determination of enantiomeric purity. | Chiral columns can be expensive and may have a limited lifespan. | Not typically specified, but crucial for chiral integrity. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity compared to HPLC, requires specialized equipment and expertise. | Can provide an absolute purity value. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Not inherently quantitative without coupling to a separation technique like LC or GC. | Used for impurity identification. |
Experimental Protocols
Detailed and reproducible analytical methods are crucial for the accurate assessment of H-Trp(Boc)-OH purity. Below are representative protocols for both reversed-phase and chiral HPLC analysis.
Reversed-Phase HPLC for Chemical Purity
This method is suitable for determining the chemical purity of H-Trp(Boc)-OH and identifying any process-related impurities or degradation products.
HPLC System and Conditions:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point and may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve H-Trp(Boc)-OH in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Chiral HPLC for Enantiomeric Purity
This method is essential for determining the enantiomeric excess of the desired L-enantiomer of H-Trp(Boc)-OH.
HPLC System and Conditions:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% triethylammonium acetate)[3]. A typical starting condition could be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve H-Trp(Boc)-OH in methanol to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship of how different analytical data contribute to the overall purity determination of H-Trp(Boc)-OH.
Caption: Experimental workflow for HPLC purity assessment of H-Trp(Boc)-OH.
Caption: Logical relationship of analytical data in the overall purity assessment.
References
A Comparative Guide to H-Trp(Boc)-OH and Fmoc-Trp(Boc)-OH in Peptide Synthesis
In the field of synthetic peptide chemistry, particularly for therapeutic and research applications, the successful incorporation of sensitive amino acids is critical. Tryptophan, with its reactive indole side chain, presents a significant challenge. The choice of protecting group strategy is paramount to prevent unwanted side reactions and ensure high purity and yield. This guide provides a detailed, objective comparison between the two primary approaches for incorporating tryptophan, centered around the use of H-Trp(Boc)-OH within the Boc/Bzl strategy and Fmoc-Trp(Boc)-OH in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).
Fundamental Principles: A Tale of Two Chemistries
The core difference between using H-Trp(Boc)-OH and Fmoc-Trp(Boc)-OH lies in the orthogonal protection schemes of the SPPS methodologies they belong to: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, respectively.[1]
-
Boc SPPS: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a very strong acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This reliance on graduated acid lability means the strategy is not truly orthogonal.[2]
-
Fmoc SPPS: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a weak base, most commonly 20% piperidine in DMF.[][4] The side-chain protecting groups (including the Boc group on tryptophan's indole) are acid-labile and are removed during the final cleavage from the resin using TFA.[1] This chemical distinction makes the Fmoc strategy truly orthogonal, a key advantage for synthesizing complex peptides.[]
Tryptophan Side-Chain Protection: A Critical Necessity
The indole ring of tryptophan is highly susceptible to modification during peptide synthesis, particularly under acidic conditions. The primary side reactions include:
-
Alkylation: During Boc-SPPS, the tert-butyl cations generated from the deprotection of Nα-Boc groups can alkylate the indole ring.[2] Similarly, during the final TFA cleavage in Fmoc-SPPS, protecting groups released from other residues (e.g., sulfonyl groups from arginine) can react with an unprotected tryptophan.[5][6]
-
Oxidation: The indole nucleus is sensitive to oxidation, which can occur during repetitive synthesis cycles or final cleavage.
Protecting the indole nitrogen (N-in) is the most effective strategy to prevent these side reactions.[5] The Boc group is an ideal choice for this role in Fmoc-SPPS as it is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by TFA during the final deprotection step.[7] This makes Fmoc-Trp(Boc)-OH a highly robust and widely used building block.
Performance and Data Comparison
While both strategies can successfully produce tryptophan-containing peptides, the Fmoc approach generally offers superior performance due to its milder conditions and robust side-chain protection.
Data Summary
The following tables summarize the key properties and comparative performance metrics.
Table 1: Physicochemical Properties
| Property | H-Trp(Boc)-OH | Fmoc-Trp(Boc)-OH |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄ | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 304.34 g/mol | 526.58 g/mol [8] |
| Typical Application | Boc-SPPS | Fmoc-SPPS[9] |
| Nα-Protection | None | Fmoc (Base-labile) |
| Side-Chain Protection | Boc (Acid-labile) | Boc (Acid-labile) |
Table 2: Comparison of SPPS Strategies for Tryptophan Incorporation
| Feature | Boc Strategy (using Boc-Trp-OH*) | Fmoc Strategy (using Fmoc-Trp(Boc)-OH) |
|---|---|---|
| Nα-Deprotection | 50% TFA in DCM[10][11] | 20% Piperidine in DMF[4] |
| Orthogonality | Partial (Graduated Acid Lability)[2] | Full (Base/Acid Orthogonal)[1][4] |
| Final Cleavage | Strong Acid (e.g., HF)[1] | Mild Acid (e.g., TFA)[4][12] |
| Trp Side-Chain Risk | High risk of alkylation by t-butyl cations without scavengers[2] | Low risk; N-in-Boc group is stable until final cleavage[5][7] |
| Compatibility | Robust, but harsh cleavage limits sensitive modifications | Excellent for PTMs (e.g., phosphorylation, glycosylation)[4] |
*Note: In classic Boc-SPPS, Boc-Trp-OH or Boc-Trp(For)-OH is used as the building block, with H-Trp(Boc)-OH being the resulting residue after Nα-deprotection.
Table 3: Representative Performance Data for a Model Peptide Synthesis
| Parameter | Boc Strategy | Fmoc Strategy |
|---|---|---|
| Model Peptide | H-Ala-Trp-Gly-NH₂ | H-Ala-Trp-Gly-NH₂ |
| Tryptophan Derivative | Boc-Trp-OH (with scavengers) | Fmoc-Trp(Boc)-OH |
| Crude Product Purity (HPLC) | ~70-80% | >85%[13] |
| Major Impurities | Trp-alkylation products, deletion sequences | Deletion sequences |
| Overall Yield | Moderate | High |
_Data are representative values based on generally accepted outcomes in peptide synthesis. Fmoc-SPPS is widely recognized for yielding higher purity crude products due to its milder deprotection steps.[1]
Experimental Protocols
Detailed methodologies for manual solid-phase peptide synthesis using both strategies are provided below.
Protocol 1: Fmoc-SPPS Cycle for Incorporating Fmoc-Trp(Boc)-OH
This protocol outlines a standard manual cycle on a Rink Amide resin for synthesizing a peptide amide.
1. Resin Preparation (Swelling):
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[14]
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[15]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (e.g., Fmoc-Trp(Boc)-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[13]
-
Monitor coupling completion with a Kaiser (ninhydrin) test. A negative result (clear/yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling, perform one last Fmoc deprotection (Step 2).
-
Wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS).[12]
-
Add the cocktail to the resin and let it react for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the purified peptide under vacuum.
Protocol 2: Boc-SPPS Cycle
This protocol outlines a standard manual cycle on a MBHA resin for synthesizing a peptide amide.
1. Resin Preparation (Swelling):
-
Place the MBHA resin in a reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes with gentle agitation.[11]
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin. It is highly recommended to add a scavenger (e.g., 0.5% dithiothreitol, DTE) if the sequence already contains Trp, Cys, or Met residues.[10][16]
-
Perform a pre-wash by agitating for 1-2 minutes, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[11][17]
-
Drain the solution and wash the resin with DCM (3 times), followed by isopropanol (IPA) (2 times), and finally DCM (3 times) to remove residual acid.[11]
3. Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin to neutralize the N-terminal ammonium salt.[16]
-
Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin thoroughly with DCM (3-5 times).[16]
4. Amino Acid Coupling (e.g., Boc-Trp-OH):
-
In a separate vial, pre-activate the Boc-amino acid (2-4 eq.) with a coupling agent like HBTU (2-4 eq.) and DIEA (4-6 eq.) in DMF or a DCM/DMF mixture.
-
Add the activated solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours. Monitor for completion with a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
5. Repeat Synthesis Cycle:
-
Repeat steps 2, 3, and 4 for each amino acid.
6. Final Cleavage (HF Cleavage):
-
Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in a specialized HF cleavage apparatus with a scavenger like anisole.
-
Cool the vessel to -10°C and condense liquid HF into it.
-
Stir the reaction at 0°C for 1 hour.
-
Remove the HF by vacuum evaporation.
-
Wash the cleaved peptide/resin mixture with cold diethyl ether to remove scavengers.
-
Extract the peptide with a suitable solvent (e.g., dilute acetic acid) and lyophilize.
Conclusion
Both H-Trp(Boc)-OH (within the Boc-SPPS framework) and Fmoc-Trp(Boc)-OH (in Fmoc-SPPS) are central to the synthesis of tryptophan-containing peptides. However, a comparative analysis reveals distinct advantages for the Fmoc-based approach.
The Fmoc strategy , utilizing Fmoc-Trp(Boc)-OH , has largely become the method of choice for routine and complex peptide synthesis.[1] Its true orthogonality, milder reaction conditions, and the robust protection of the tryptophan indole by the Boc group collectively contribute to higher crude product purity, increased yields, and a lower risk of side reactions.[1][5][7] This methodology is also more compatible with sensitive post-translational modifications.[4]
The Boc strategy remains a powerful and effective method, particularly for certain hydrophobic sequences where the acidic deprotection can help disrupt aggregation.[1] However, the harsh final cleavage step with HF and the inherent risk of side reactions with sensitive residues like tryptophan make it less favorable for many modern applications.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Decisive Advantage of Indole Protection: A Comparative Guide to H-Trp(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of amino acid derivatives is a critical determinant of success. When incorporating the proteolytically sensitive amino acid tryptophan, a key decision is whether to use the indole-protected form, H-Trp(Boc)-OH, or its unprotected counterpart. This guide provides an objective, data-supported comparison, demonstrating the significant advantages of employing H-Trp(Boc)-OH in achieving higher purity and yield in the final peptide product.
The primary challenge in synthesizing tryptophan-containing peptides lies in the susceptibility of the indole side chain to modification during the acidic conditions of cleavage and deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan, as in H-Trp(Boc)-OH, serves as a robust shield against these unwanted side reactions.
Mitigating Side Reactions: The Core Benefit of H-Trp(Boc)-OH
During solid-phase peptide synthesis (SPPS), particularly in the final cleavage step from the resin and removal of other side-chain protecting groups, highly reactive carbocations are generated. These electrophilic species can readily attack the electron-rich indole nucleus of unprotected tryptophan, leading to a variety of side products that complicate purification and reduce the overall yield of the desired peptide.
Key side reactions prevented by the use of H-Trp(Boc)-OH include:
-
Alkylation: Carbocations liberated from other protecting groups, such as the Pbf group on arginine, or from the resin linker itself, can alkylate the indole ring. Studies have shown that the use of Boc-protected tryptophan can completely prevent such modifications.
-
Oxidation: The indole ring is also prone to oxidation, a side reaction that is effectively minimized by the presence of the Boc protecting group.
While the use of scavengers in the cleavage cocktail can help to mitigate these side reactions when using unprotected tryptophan, evidence suggests that indole protection offers a more complete and reliable solution, resulting in significantly purer crude peptides. In syntheses involving both arginine and tryptophan, the use of Fmoc-Trp(Boc)-OH is particularly recommended to minimize the reattachment of sulfonyl protecting groups from arginine onto the tryptophan residue.[1]
Quantitative Performance Comparison
The tangible benefits of using H-Trp(Boc)-OH are evident in the improved purity and yield of the final peptide product. The following table summarizes the expected outcomes based on available literature.
| Performance Metric | H-Trp(Boc)-OH (Indole Protected) | Unprotected Tryptophan | Rationale for Difference |
| Crude Peptide Purity | Significantly Higher | Lower | Prevention of indole alkylation and oxidation leads to a cleaner crude product with fewer side-product peaks in HPLC analysis. |
| Final Peptide Yield | Higher | Lower | Reduction of side-product formation means a greater proportion of the synthetic effort results in the desired peptide, simplifying purification and increasing the final isolated yield. |
| Risk of Side Reactions | Minimal | High | The Boc group effectively shields the indole ring from attack by electrophilic species generated during cleavage. |
Experimental Evidence: A Case Study
In a study synthesizing several tryptophan-containing peptides on a Wang solid support, significant amounts of a side-product were observed when using unprotected tryptophan. 1H-NMR and mass spectrometry data confirmed that an unexpected alkylation of the indole nucleus by the resin linker had occurred. This side reaction was observed regardless of the scavenger used. Crucially, the study found that Boc-protection of the indole nitrogen completely prevented this side-reaction.
Experimental Protocols
To illustrate the practical application of H-Trp(Boc)-OH, a detailed protocol for the solid-phase synthesis of a model tryptophan-containing peptide is provided below.
Protocol: Solid-Phase Synthesis of a Tryptophan-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model hexapeptide, Lys-Ala-Gly-Leu-Gly-Trp, using Fmoc chemistry.
1. Resin Preparation:
-
Swell Rink-amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a standard manual reaction vessel under argon.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF twice for 30 minutes with microwave irradiation to remove the Fmoc protecting group from the resin's amine.
-
Wash the resin thoroughly with NMP (4 times).
3. Amino Acid Coupling (Iterative Process):
-
For each amino acid in the sequence (starting from the C-terminus: Trp, Gly, Leu, Gly, Ala, Lys):
-
Activate the Fmoc-protected amino acid (1.5 equivalents), for tryptophan use Fmoc-Trp(Boc)-OH , by dissolving it with 1-hydroxybenzotriazole (HOBt) (1.5 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 equivalents), and diisopropylethylamine (DIEA) (2 equivalents) in dry DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for a specified time (e.g., 5 minutes with microwave irradiation or longer at room temperature). Repeat the coupling step.
-
Wash the resin with DMF, NMP, and dichloromethane (DCM).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Before coupling the next amino acid, perform Fmoc deprotection as described in step 2.
-
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide using MALDI-TOF mass spectrometry.
Visualizing the Advantage: Protecting the Indole Ring
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Peptide synthesis workflow and the fate of tryptophan.
Caption: Decision pathway for tryptophan incorporation in SPPS.
Conclusion
The use of H-Trp(Boc)-OH in solid-phase peptide synthesis offers a clear and decisive advantage over the use of unprotected tryptophan. By effectively preventing side reactions at the indole nucleus, Boc protection leads to a cleaner crude product, simplifies purification, and ultimately results in a higher yield of the desired peptide. For researchers aiming for efficiency, reliability, and high-quality outcomes in the synthesis of tryptophan-containing peptides, the adoption of H-Trp(Boc)-OH is a demonstrably superior strategy.
References
A Researcher's Guide to Selecting the Optimal Coupling Reagent for H-Trp(Boc)-OH
In the synthesis of peptides, particularly those containing the bulky and sensitive amino acid tryptophan, the choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a comparative analysis of commonly used coupling reagents for the acylation of an amine with N-α-Boc-protected L-tryptophan (H-Trp(Boc)-OH), tailored for researchers, scientists, and professionals in drug development.
The indole side chain of tryptophan is susceptible to oxidation and acid-catalyzed side reactions, while the α-proton is prone to epimerization during carboxyl group activation. An ideal coupling reagent should facilitate rapid amide bond formation to minimize these undesirable pathways, ensuring high yield and purity of the desired peptide.
Comparative Performance of Common Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. Uronium/aminium salt-based reagents like HATU and HBTU are favored for their high efficiency, while carbodiimides such as EDC, often used with additives like HOBt, present a more classical and cost-effective approach.
| Coupling Reagent/System | Reagent Class | Relative Speed | Expected Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very Fast | Very High | Low | Highly efficient, especially for sterically hindered couplings. The formation of the OAt-active ester leads to faster reactions and reduced risk of side reactions compared to HBTU.[1][2][3] |
| HBTU | Uronium/Aminium Salt | Fast | High | Low | A reliable and effective reagent, though generally considered slightly less reactive than HATU.[4][5] Addition of HOBt can further suppress racemization. |
| EDC/HOBt | Carbodiimide/Additive | Moderate | Good to High | Low to Moderate | A classic and cost-effective method. The addition of HOBt is crucial to suppress racemization and prevent the formation of N-acylurea byproduct.[5] |
| COMU | Uronium/Aminium Salt | Very Fast | Very High | Low | A third-generation uronium reagent with high solubility and efficiency comparable to HATU. It is based on OxymaPure, which is a safer alternative to the potentially explosive HOBt/HOAt.[5] |
| DEPBT | Phosphonium Salt | Moderate to Fast | High | Very Low | Known for its remarkable resistance to racemization, making it a good choice for sensitive amino acids.[6] |
Quantitative Experimental Data
Example 1: Dipeptide Synthesis
In the synthesis of Boc-Trp(Boc)-Val-OH, the coupling reaction proceeded in quantitative yield with no detectable epimerization, showcasing the efficiency of modern coupling methods for tryptophan derivatives.[7]
Example 2: Peptide Cyclization
A comparative study on the cyclization of the linear peptide H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OH demonstrated the superiority of DEPBT over HBTU for this challenging intramolecular coupling.
| Coupling Reagent | Isolated Yield of Cyclic Peptide |
| DEPBT | 22% |
| HBTU/DMAP | 12% |
| (Data sourced from Ye, et al., 2004)[6] |
This data, although from a specialized application, highlights the significant impact the choice of coupling reagent can have on the yield of complex peptide modifications.
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of H-Trp(Boc)-OH to an amino acid ester, such as H-Gly-OMe.
Protocol 1: Coupling using HATU
Materials:
-
H-Trp(Boc)-OH (1.0 equiv)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve H-Trp(Boc)-OH and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and neutralize with DIPEA (1.0 equiv).
-
Add the neutralized amino acid ester solution to the pre-activated H-Trp(Boc)-OH solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up by aqueous extraction and the product is purified by chromatography.
Protocol 2: Coupling using HBTU
Materials:
-
H-Trp(Boc)-OH (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve H-Trp(Boc)-OH and HBTU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amino acid ester hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Coupling using EDC/HOBt
Materials:
-
H-Trp(Boc)-OH (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.1 equiv)
-
DIPEA (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve H-Trp(Boc)-OH, HOBt, and the amino acid ester hydrochloride in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to neutralize the hydrochloride salt.
-
Add EDC to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, the reaction mixture is washed with dilute acid and base to remove excess reagents and byproducts, followed by purification.
Visualizing the Peptide Coupling Workflow
The general process for a peptide coupling reaction can be visualized as a series of sequential steps, from activation of the carboxylic acid to the formation of the final peptide bond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Certificate of Analysis for H-Trp(Boc)-OH
For researchers, scientists, and drug development professionals, the quality of reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of the Certificate of Analysis (CoA) for H-Trp(Boc)-OH, a key building block in peptide synthesis, against a common alternative, Fmoc-Trp(Boc)-OH. We will delve into the critical quality attributes, the analytical methods used to verify them, and provide detailed experimental protocols.
Introduction to H-Trp(Boc)-OH and its Alternatives
H-Trp(Boc)-OH, or N-tert-butoxycarbonyl-L-tryptophan, is an amino acid derivative where the indole nitrogen of the tryptophan side chain is protected by a Boc group.[1][] This protection is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[1][] The primary alternative for many applications is the Fmoc-protected analogue, Fmoc-Trp(Boc)-OH, which employs a fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The choice between these two often depends on the specific peptide synthesis strategy (Boc vs. Fmoc chemistry).
Comparative Analysis of Quality Parameters
A Certificate of Analysis is a formal document that certifies that a product meets its predetermined specifications. Below is a comparative summary of typical analytical data for H-Trp(Boc)-OH and its common alternative, Fmoc-Trp(Boc)-OH.
| Parameter | H-Trp(Boc)-OH | Fmoc-Trp(Boc)-OH | Significance |
| Appearance | White to off-white crystalline solid or powder.[1] | White to faint beige powder.[3] | A visual inspection to ensure the product is free from unexpected coloration or foreign matter, which could indicate contamination. |
| Purity (HPLC) | ≥ 98%[1] | ≥ 97%[3] | A quantitative measure of the product's main component, crucial for accurate stoichiometry in synthesis. |
| Identity (¹H-NMR) | Conforms to structure | Conforms to structure | Confirms the chemical structure of the molecule. |
| Identity (Mass Spec) | [M+H]⁺ = 305.14 g/mol | [M+H]⁺ = 527.21 g/mol | Confirms the molecular weight of the molecule. |
| Enantiomeric Purity | ≥ 99.8% L-isomer | ≥ 99.8% L-isomer | Ensures the stereochemical integrity of the amino acid, which is critical for the biological activity of the final peptide. |
| Solubility | Soluble in DMF, DMSO.[1] | Soluble in DMF. | Important for ensuring complete dissolution in the solvents used for peptide synthesis. |
| Common Impurities | D-Trp(Boc)-OH, unreacted starting materials | D-Trp(Boc)-OH, Fmoc-OH, dibenzofulvene adducts | The presence of impurities can lead to side reactions and the formation of undesired peptide sequences. |
Experimental Protocols
Detailed methodologies are essential for the verification of the quality parameters listed above.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Determination
This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[][]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based) for enantiomeric purity; C18 column for chemical purity.
-
Mobile Phase (Chemical Purity): A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase (Enantiomeric Purity): An isocratic mixture of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the peak area of the main component by the total peak area. For enantiomeric purity, the presence of the D-isomer is quantified.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Identity Confirmation
¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H spectrum.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of the compound. For H-Trp(Boc)-OH, characteristic peaks include the Boc group protons around 1.4 ppm and the aromatic protons of the indole ring.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6]
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺). For H-Trp(Boc)-OH, this would be at approximately m/z 305.14.
Visualizing Workflows and Structures
To better illustrate the processes and molecules discussed, the following diagrams are provided.
Caption: Quality control workflow for amino acid derivatives.
Caption: Comparison of H-Trp(Boc)-OH and Fmoc-Trp(Boc)-OH.
Conclusion
The Certificate of Analysis is a critical document for ensuring the quality and consistency of H-Trp(Boc)-OH and its alternatives. By understanding the key parameters and the analytical methods used to verify them, researchers can make informed decisions about the suitability of a particular batch of material for their synthetic needs. This guide provides the necessary framework for interpreting these documents and implementing in-house quality control measures.
References
A Researcher's Guide to Analytical Methods for Tryptophan-Containing Peptides
For researchers, scientists, and drug development professionals, the accurate analysis of tryptophan-containing peptides is crucial for understanding their structure, function, and therapeutic potential. This guide provides a comparative overview of three key analytical techniques: Coulometric Mass Spectrometry (CMS), High-Performance Liquid Chromatography (HPLC), and Fluorescence Spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The unique properties of the tryptophan indole side chain, while critical for the biological activity of many peptides, also present analytical challenges. Tryptophan is susceptible to oxidation and degradation during sample handling and analysis, necessitating robust and sensitive analytical methods.[1][2] This guide explores the principles, advantages, and limitations of CMS, HPLC, and Fluorescence Spectroscopy for the qualitative and quantitative analysis of these important biomolecules.
Comparative Analysis of Analytical Methods
The selection of an analytical method for tryptophan-containing peptides depends on the specific research question, whether it be absolute quantification, purity assessment, or conformational analysis. The following table summarizes the key performance metrics of the three techniques discussed in this guide.
| Analytical Method | Principle | Key Advantages | Key Limitations | Quantitative Performance |
| Coulometric Mass Spectrometry (CMS) | Electrochemical oxidation of tryptophan followed by mass spectrometric detection of the oxidation products. | Absolute quantification without the need for isotope-labeled standards, high sensitivity, and good accuracy.[1][3] | Requires specialized electrochemical cell coupled to a mass spectrometer; limited to oxidizable amino acids. | Quantification error: -4.5% to +4.3% for various tryptophan-containing peptides. Sensitivity: as low as 75 fmol.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation of peptides based on their physicochemical properties (e.g., hydrophobicity in RP-HPLC). | High resolving power for purity analysis and separation of isoforms (e.g., oxidized vs. non-oxidized).[4][5] | Quantification often relies on external standards; can be less sensitive than MS-based methods. | Limit of Detection (LOD) and Limit of Quantitation (LOQ) are dependent on the specific peptide and detector; a general method reported an LOQ of 0.06 µM for free tryptophan.[6] |
| Fluorescence Spectroscopy | Measurement of the intrinsic fluorescence of the tryptophan indole ring. | Highly sensitive to the local environment, useful for studying conformational changes and binding interactions.[7][8] | Absolute quantification can be challenging due to environmental effects on fluorescence intensity; potential for inner filter effects.[7] | Primarily used for relative quantification and determining binding affinities (e.g., dissociation constants). |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative methodologies for each of the discussed analytical techniques.
Coulometric Mass Spectrometry (CMS) for Absolute Quantification
This protocol is adapted from a study on the absolute quantification of tryptophan-containing peptides.[3]
-
Sample Preparation:
-
Dissolve the tryptophan-containing peptide in the initial mobile phase (e.g., water with 0.1% formic acid) to a known concentration (e.g., 20-30 µM).
-
For protein samples, perform proteolytic digestion (e.g., with trypsin) to generate peptides, followed by dilution in the mobile phase.[3]
-
-
LC/EC/MS System Setup:
-
Use a liquid chromatography system coupled to an electrochemical cell and a mass spectrometer.
-
LC Conditions: Employ a suitable C18 column. The mobile phases are typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). An appropriate gradient is used to elute the peptide of interest.[3]
-
Electrochemical Cell: Apply an oxidation potential sufficient to oxidize tryptophan (e.g., +1.00 V).
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the unoxidized peptide and its oxidation products.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the LC/EC/MS system.
-
Monitor the ion currents for the unoxidized peptide and its electrochemically generated oxidation products.
-
Calculate the amount of oxidized peptide based on the total electric charge (coulombs) measured by the electrochemical cell.
-
Determine the oxidation yield from the ratio of the ion intensities of the oxidized and unoxidized peptide.
-
The absolute amount of the peptide is then calculated from the amount of oxidized peptide and the oxidation yield.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol outlines a general procedure for assessing the purity of a tryptophan-containing peptide.[5][9]
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, typically the initial mobile phase, to a concentration appropriate for UV detection.
-
-
HPLC System Setup:
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A typical mobile phase consists of Solvent A (water with 0.1% trifluoroacetic acid - TFA) and Solvent B (acetonitrile with 0.1% TFA).
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage is used to elute peptides of varying hydrophobicity.
-
Detector: A UV detector is set to a wavelength where the peptide bond absorbs (typically 214-220 nm) or at 280 nm to specifically detect aromatic residues like tryptophan.[5]
-
-
Data Acquisition and Analysis:
-
Inject the sample onto the HPLC column.
-
Record the chromatogram.
-
The purity of the peptide is determined by integrating the peak area of the main peptide and any impurity peaks. The relative purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Intrinsic Tryptophan Fluorescence for Binding Analysis
This protocol describes a general method for studying the binding of a ligand to a tryptophan-containing peptide or protein.[7]
-
Sample Preparation:
-
Prepare a solution of the tryptophan-containing peptide in a suitable buffer at a concentration that gives a stable and measurable fluorescence signal.
-
Prepare a stock solution of the ligand in the same buffer.
-
-
Fluorescence Spectrometer Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.
-
Set the emission wavelength to scan a range that covers the expected emission maximum of tryptophan (e.g., 320-400 nm).
-
Use a quartz cuvette for measurements.
-
-
Titration and Measurement:
-
Record the fluorescence spectrum of the peptide solution alone.
-
Add small aliquots of the ligand stock solution to the peptide solution, mixing gently after each addition.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths. This can be done by a parallel titration with a non-binding fluorophore like N-acetyl-L-tryptophanamide (NATA).[7]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (e.g., the dissociation constant, Kd).
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the analysis of tryptophan-containing peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure | Springer Nature Experiments [experiments.springernature.com]
- 9. renyi.hu [renyi.hu]
A Comparative Guide to Boc and Fmoc SPPS for Tryptophan-Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts the yield, purity, and overall success of synthesizing peptides containing the sensitive amino acid tryptophan. This guide provides a comprehensive side-by-side comparison of these two seminal methodologies, supported by experimental data and detailed protocols, to facilitate the selection of the optimal strategy for your research needs.
Executive Summary
The synthesis of tryptophan-containing peptides presents unique challenges due to the susceptibility of the indole side chain to modification under acidic conditions. Both Boc and Fmoc SPPS strategies have been successfully employed, but they differ fundamentally in their approach to protecting the α-amino group and the conditions for deprotection and cleavage.
The Boc strategy , the classical approach to SPPS, utilizes an acid-labile Boc group for Nα-protection, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal. The final cleavage from the resin necessitates a strong acid, such as hydrofluoric acid (HF). These harsh acidic conditions can lead to side reactions, particularly alkylation of the tryptophan indole ring.
In contrast, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection, which is removed by a mild base, typically piperidine. The final cleavage is achieved with TFA. The milder conditions of the Fmoc protocol generally offer better protection for the tryptophan residue, resulting in higher purity and yield of the final peptide.
Quantitative Performance Comparison
While specific yields and purities are highly sequence-dependent, the following table summarizes the general quantitative and qualitative performance of Boc and Fmoc SPPS for the synthesis of tryptophan-containing peptides.
| Feature | Boc SPPS | Fmoc SPPS |
| Nα-Deprotection | 50% TFA in DCM | 20-50% Piperidine in DMF |
| Final Cleavage | Strong acids (e.g., HF, TFMSA) | TFA-based cocktails |
| Typical Crude Purity | Moderate to High | High |
| Typical Yield | Good | Very Good to Excellent |
| Tryptophan Side Reactions | Alkylation by carbocations, oxidation.[1][2] | Oxidation, modification during final cleavage. |
| Mitigation Strategy | Use of scavengers (e.g., DTE, anisole), Boc-Trp(For)-OH.[2][3] | Use of scavengers, Fmoc-Trp(Boc)-OH.[3][4] |
| Compatibility with other Sensitive Residues | Less suitable for acid-sensitive modifications. | Highly compatible with acid-labile modifications.[5] |
| Automation Friendliness | Less common in modern automated synthesizers. | Standard for automated peptide synthesis. |
Experimental Protocols
Detailed methodologies for the synthesis of a generic tryptophan-containing peptide using both Boc and Fmoc strategies are provided below.
Boc-SPPS Protocol for a Trp-Containing Peptide
This protocol assumes the use of a Merrifield or MBHA resin and Boc-Trp(For)-OH to protect the indole side chain.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Drain and repeat the treatment.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Boc-protected amino acid (for Trp, use Boc-Trp(For)-OH) with a suitable coupling agent (e.g., HBTU/HOBt) and DIEA in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Deformylation of Trp(For):
-
Prior to final cleavage, treat the resin with a solution of 10% piperidine in DMF for 2 hours at 0-5°C to remove the formyl group from the tryptophan indole.[2]
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Perform the cleavage using a strong acid cocktail, such as HF/anisole (9:1 v/v), for 1 hour at 0°C.[2]
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
Fmoc-SPPS Protocol for a Trp-Containing Peptide
This protocol assumes the use of a Rink Amide or Wang resin and Fmoc-Trp(Boc)-OH to protect the indole side chain.
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-protected amino acid (for Trp, use Fmoc-Trp(Boc)-OH) with a suitable coupling agent (e.g., HBTU/HOBt) and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2-3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
Visualization of Workflows and Side Reactions
To further elucidate the differences between the two methods and the potential pitfalls associated with tryptophan synthesis, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of H-Trp(Boc)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like H-Trp(Boc)-OH are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for H-Trp(Boc)-OH. Adherence to these procedural guidelines will mitigate risks and build a foundation of trust in your laboratory's safety protocols.
While some safety data sheets (SDS) may indicate that H-Trp(Boc)-OH and its degradation products are not classified as toxic, it is crucial to handle all laboratory chemicals with a high degree of caution throughout their lifecycle.[1] A conservative approach is recommended, treating H-Trp(Boc)-OH as potentially hazardous chemical waste, especially considering that similar compounds have been identified as toxic to aquatic life with long-lasting effects.[2]
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
-
Ventilation: All handling of solid H-Trp(Boc)-OH should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for H-Trp(Boc)-OH:
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₀N₂O₄ | [1][][4] |
| Molecular Weight | 304.34 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [][4] |
| Melting Point | 248-254 °C | [] |
| Boiling Point | 476.718 °C at 760 mmHg | [] |
| Density | 1.258 g/cm³ | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and other common peptide synthesis solvents.[4][5][6] | |
| Storage | Store in a cool (2-8 °C), dry, and dark location in a tightly sealed container.[] | |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂, …).[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of H-Trp(Boc)-OH and its associated waste is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste containing H-Trp(Boc)-OH, including any residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, gloves), in a designated hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.
-
-
Liquid Waste:
-
Solutions containing H-Trp(Boc)-OH should be collected in a designated hazardous waste container for liquid chemical waste.
-
Ensure that incompatible waste streams are not mixed. For instance, acidic and basic solutions should be stored in separate containers.
-
2. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "H-Trp(Boc)-OH" and any other chemical constituents of the waste mixture.
-
The approximate concentration and volume.
-
The date of accumulation.
-
Any relevant hazard warnings (e.g., "Caution: Handle with Care").
-
3. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation, be well-ventilated, and be away from sources of ignition.
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental reactions. H-Trp(Boc)-OH should be stored away from strong oxidizing agents.[1]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of H-Trp(Boc)-OH and associated waste.
Caption: Logical workflow for the proper disposal of H-Trp(Boc)-OH.
References
Essential Safety and Logistical Guide for Handling H-Trp(Boc)-OH
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of H-Trp(Boc)-OH (Nin-Boc-L-tryptophan). Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and professionals in the field of drug development.
Hazard Identification and Exposure Limits
While H-Trp(Boc)-OH is not classified as a hazardous substance, it is prudent to handle it with care, as it may cause respiratory tract, skin, and eye irritation[1]. Inhalation or ingestion of large quantities may be harmful[1]. As there are no specific occupational exposure limits established for H-Trp(Boc)-OH, the limits for particulates not otherwise regulated (PNOR) should be followed as a conservative measure.
Occupational Exposure Limits for Particulates Not Otherwise Regulated (PNOR)
| Regulatory Body | Exposure Limit (8-hour Time-Weighted Average) | Notes |
| OSHA | 15 mg/m³ (total dust) | For both organic and inorganic inert or nuisance dusts[1]. |
| 5 mg/m³ (respirable fraction) | Applies to the fine particles that can reach deep into the lungs[2]. | |
| ACGIH | 10 mg/m³ (inhalable particles) | Recommended for insoluble or poorly soluble particles not otherwise specified[1]. |
| 3 mg/m³ (respirable particles) |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling H-Trp(Boc)-OH.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for handling the solid compound and its solutions[3]. |
| Body Protection | Laboratory Coat | A standard, fully buttoned lab coat is necessary to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powdered form to prevent inhalation of fine particles[1][4]. Work should ideally be conducted in a fume hood[5]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, such as spatulas, weighing paper, and glassware, should be readily accessible within a fume hood if possible.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.
-
Handling :
-
When weighing the compound, do so in a fume hood or a well-ventilated area to minimize inhalation of dust.
-
Avoid direct contact with the skin and eyes.
-
Keep the container tightly closed when not in use.
-
-
Storage : Store H-Trp(Boc)-OH in a cool, dry, and dark place in a tightly sealed container[6].
-
Spill Response :
-
Small Spills : Use appropriate tools to carefully scoop the spilled material into a designated waste container.
-
Large Spills : Evacuate the area and consult with your institution's environmental health and safety (EHS) department. A self-contained breathing apparatus may be necessary to avoid inhalation of the product[1].
-
Disposal Plan
Proper disposal of H-Trp(Boc)-OH and any associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials : Any materials that have come into contact with H-Trp(Boc)-OH, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container[7].
-
Solutions : Aqueous and organic solutions containing H-Trp(Boc)-OH should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.
-
Waste Management : All waste must be disposed of in accordance with federal, state, and local environmental control regulations[1]. Contact your institution's EHS department for specific guidance on waste pickup and disposal.
References
- 1. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]
- 2. defusco.com [defusco.com]
- 3. severnbiotech.com [severnbiotech.com]
- 4. peptide.com [peptide.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
